2-Fluoro-4-(morpholin-4-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-9-7-8(1-2-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIJMGVGJOUFCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101288048 | |
| Record name | 2-Fluoro-4-(4-morpholinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101288048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209960-29-2 | |
| Record name | 2-Fluoro-4-(4-morpholinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209960-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-(4-morpholinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101288048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-4-(morpholin-4-yl)aniline: Synthesis, Applications, and Analysis
This guide provides a comprehensive technical overview of 2-Fluoro-4-(morpholin-4-yl)aniline, a key building block in modern pharmaceutical and materials science. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and applications.
Introduction and Structural Elucidation
This compound, a substituted aniline derivative, is a molecule of significant interest due to its versatile chemical nature. It incorporates a fluorinated phenyl ring, a primary amine, and a morpholine moiety. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a variety of complex organic molecules.[1]
It is crucial to address a common point of confusion regarding the nomenclature and isomerism of this compound. While the user's query specifies "this compound" (CAS No. 209960-29-2), a significant portion of the available literature and commercial supply is for the isomer 3-Fluoro-4-(morpholin-4-yl)aniline (CAS No. 93246-53-8).[1][2][3] This guide will primarily focus on the latter, more widely documented isomer, which is also known by its synonym, 4-(2-Fluoro-4-aminophenyl)morpholine.[1][4] The presence of the fluorine atom enhances the pharmacological profile of its derivatives, often improving metabolic stability and binding affinity.[2]
Physicochemical Properties
The physical and chemical properties of 3-Fluoro-4-(morpholin-4-yl)aniline are summarized in the table below. These properties are critical for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃FN₂O | [1][2] |
| Molecular Weight | 196.22 g/mol | [1][2][4] |
| CAS Number | 93246-53-8 | [2][5] |
| Appearance | Off-white to brown crystalline powder | [2] |
| Melting Point | 121-125 °C | [2][5] |
| Boiling Point | 364.9 ± 42.0 °C (Predicted) | [2][5] |
| Density | ~1.2 g/cm³ | [2][5] |
| Solubility | Soluble in Methanol and Chloroform | [5] |
| pKa | 6.53 ± 0.40 (Predicted) | [5] |
Synthesis Methodologies
The synthesis of 3-Fluoro-4-(morpholin-4-yl)aniline can be achieved through various routes. The choice of a particular method often depends on the desired scale, purity requirements, and available starting materials.
Reduction of a Nitroaromatic Precursor
A common and high-yielding laboratory-scale synthesis involves the reduction of the corresponding nitro compound, 4-(2-fluoro-4-nitrophenyl)morpholine.[5] This method is favored for its efficiency and the relative ease of purification of the final product.
Experimental Protocol:
-
Dissolution: Dissolve 4-(2-fluoro-4-nitrophenyl)morpholine (1 equivalent) in ethanol (approx. 28 mL per gram of starting material).[5]
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (approx. 0.1 g per gram of starting material).[5]
-
Hydrogenation: Carry out the hydrogenation reaction at standard temperature and pressure (STP) for approximately 18 hours.[5] The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Filtration: Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.[5]
-
Solvent Evaporation: Evaporate the filtrate under reduced pressure to yield the target product, 3-fluoro-4-(4-morpholinyl)aniline, typically as a colorless solid.[5] This method has been reported to provide a quantitative yield.[5]
Buchwald-Hartwig Amination Approach
For industrial-scale production, a multi-step synthesis route starting from 2-fluoro-4-bromoaniline has been developed.[6] This method involves the protection of the amino group, followed by a palladium-catalyzed cross-coupling reaction (Buchwald-Hartwig amination) with morpholine, and subsequent deprotection.
Conceptual Steps:
-
Protection: The amino group of 2-fluoro-4-bromoaniline is protected using an acyl chloride, such as pivaloyl chloride.[6]
-
Cross-Coupling: The protected intermediate is then reacted with morpholine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., Xantphos).[6]
-
Deprotection: The protecting group is removed under acidic conditions (e.g., 50% sulfuric acid) to yield the final product.[6] This route is designed to be high-yielding and easily purifiable, making it suitable for large-scale manufacturing.[6]
Applications in Research and Development
The unique structural features of this compound make it a valuable precursor in several areas of research and development.
Pharmaceutical Synthesis
The most prominent application of this compound is as a key intermediate in the synthesis of Linezolid .[2][5] Linezolid is an oxazolidinone-class antibiotic used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] The morpholinoaniline core provides a crucial part of the final drug structure.
Beyond Linezolid, its derivatives have shown potential in various therapeutic areas:
-
Antimicrobial Agents: It can be modified to create Schiff bases, sulfonamides, and carbamates with significant antimicrobial activity.[1][2]
-
Anticancer Agents: Morpholinoaniline derivatives have been investigated for their potential as anticancer agents, showing activity against cell lines like HepG2.[7][8] Additionally, related 4-morpholino derivatives have been developed as PI3 kinase inhibitors, a key target in cancer therapy.[9]
Materials Science
The fluorescent properties of aniline derivatives make them interesting for materials science applications. 4-Morpholinoaniline has been used to decorate carbon nanodots, significantly improving their photoluminescence quantum yield.[1] The introduction of a fluorine atom, as in this compound, can be used to further tune the emission wavelengths of these materials for applications in OLEDs and other optoelectronic devices.[1]
Analytical Characterization
Ensuring the purity and identity of this compound is critical for its use in synthesis. A combination of analytical techniques should be employed for comprehensive characterization. While specific validation studies for this exact molecule are not widely published, methods for the related compound 4-fluoroaniline can be adapted.[10]
Recommended Analytical Workflow:
-
Identity Confirmation:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and confirms the identity of the compound. The ¹⁹F NMR is particularly useful for fluorinated compounds.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[4]
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): A primary method for assessing purity and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.
-
Gas Chromatography (GC): Suitable for assessing the purity of volatile compounds and can be used as an orthogonal technique to HPLC.
-
-
Physicochemical Characterization:
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
-
UV-Vis Spectrophotometry: Can be used for quantitative analysis if a suitable chromophore is present.[10]
-
Sources
- 1. ossila.com [ossila.com]
- 2. innospk.com [innospk.com]
- 3. This compound | C10H13FN2O | CID 11481003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-FLUORO-4-MORPHOLIN-4-YL-PHENYLAMINE | 93246-53-8 [chemicalbook.com]
- 6. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents [patents.google.com]
- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 2-Fluoro-4-(morpholin-4-yl)aniline: A Key Intermediate in Modern Chemistry
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine and heterocyclic moieties into molecular scaffolds is a cornerstone of innovation. 2-Fluoro-4-(morpholin-4-yl)aniline, a substituted aniline derivative, emerges as a compound of significant interest at this intersection. Its structure, featuring a fluorine atom ortho to the amino group and a morpholine ring para to it, imparts a unique electronic and steric profile, making it a valuable intermediate for the synthesis of complex chemical entities.
This technical guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to offer a cohesive narrative grounded in scientific principles and practical insights. We will delve into its molecular structure, physicochemical properties, robust synthetic methodologies, chemical reactivity, and its burgeoning applications. A critical aspect of this guide is to disambiguate this compound from its close isomer, 3-fluoro-4-(morpholin-4-yl)aniline, which is more widely documented as a key intermediate in the synthesis of the antibiotic Linezolid[1]. While both isomers are valuable, their distinct substitution patterns lead to different reactivity and potential applications, a nuance that is crucial for the discerning researcher. This compound, identified by the CAS number 209960-29-2, is also noted as "Linezolid Impurity 75," highlighting its relevance in pharmaceutical manufacturing and quality control[2].
This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this specific molecule to leverage its potential in their synthetic endeavors.
Molecular Structure and Physicochemical Properties
The molecular architecture of this compound is fundamental to its chemical behavior. The aniline core is functionalized with three key substituents that dictate its reactivity: the primary amino group, the fluorine atom, and the morpholine ring.
Caption: Chemical structure of this compound.
The physicochemical properties of a compound are critical for designing experimental conditions, from reaction setups to purification and formulation. The following table summarizes the key computed and available properties of this compound.
| Property | Value | Source |
| CAS Number | 209960-29-2 | [2] |
| Molecular Formula | C₁₀H₁₃FN₂O | [2] |
| Molecular Weight | 196.22 g/mol | [2] |
| IUPAC Name | 2-fluoro-4-morpholin-4-ylaniline | [2] |
| Boiling Point | 368.2 ± 42.0 °C at 760 mmHg (Predicted) | [2] |
| XLogP3 | 1.2 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Topological Polar Surface Area | 38.5 Ų | [2] |
| Purity | ≥ 98% | |
| Storage Temperature | 2-8°C, in a dark place |
Synthesis and Purification: A Strategic Approach
The synthesis of this compound requires a regioselective approach to ensure the correct placement of the fluoro and morpholinyl substituents. A practical and scalable synthetic route, as suggested by patent literature, commences with a readily available starting material such as 2-fluoro-4-bromoaniline. This method involves a three-step process: protection of the reactive amino group, a palladium-catalyzed cross-coupling reaction, and subsequent deprotection to yield the final product.
The rationale behind this multi-step synthesis is rooted in the principles of chemoselectivity. The primary amino group of the starting material is highly nucleophilic and can interfere with the subsequent cross-coupling reaction. Therefore, its protection with a suitable group, such as pivaloyl chloride, is a crucial first step. This ensures that the palladium-catalyzed Buchwald-Hartwig amination occurs selectively at the carbon-bromine bond. The final deprotection step is designed to be efficient and clean, providing the target molecule with high purity.
Caption: Synthetic workflow for this compound.
Experimental Protocol: A Step-by-Step Guide
Step 1: Protection of the Amino Group
-
To a solution of 2-fluoro-4-bromoaniline in an anhydrous aprotic solvent such as dichloromethane (DCM), add a suitable base, for example, pyridine.
-
Cool the mixture in an ice bath and slowly add pivaloyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(2-Fluoro-4-bromophenyl)pivalamide.
Step 2: Buchwald-Hartwig Cross-Coupling
-
In a reaction vessel, combine the protected aniline from Step 1, morpholine, a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a suitable ligand, for instance, Xantphos.
-
Add a base, for example, sodium tert-butoxide, and an anhydrous solvent like dioxane.
-
Degas the mixture and then heat it to reflux (approximately 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield N-(2-Fluoro-4-(morpholin-4-yl)phenyl)pivalamide.
Step 3: Deprotection
-
Dissolve the coupled product from Step 2 in a 50% aqueous solution of sulfuric acid.
-
Heat the mixture to 100 °C and stir for 30 minutes to 2 hours, monitoring the deprotection by TLC.
-
Cool the reaction mixture and carefully neutralize it with a strong base (e.g., NaOH solution) until the pH is basic.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography to afford pure this compound.
Purification and Validation: The final product should be a solid at room temperature. Purity should be assessed by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The structure must be confirmed by spectroscopic methods as detailed in the "Spectroscopic Characterization" section.
Chemical Reactivity and Derivatization
The reactivity of this compound is governed by its three principal functional groups: the primary aniline, the electron-rich morpholine, and the fluorinated aromatic ring. The interplay of these groups allows for a diverse range of chemical transformations, making it a versatile scaffold for building more complex molecules.
-
The Aniline Moiety: The primary amino group is a potent nucleophile and a key handle for derivatization. It can readily undergo reactions such as acylation, sulfonylation, and alkylation. Furthermore, it can be diazotized and subsequently converted into a wide array of other functional groups. The amino group is also a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to it.
-
The Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by both the amino and the morpholino groups, which are ortho, para-directing. The fluorine atom, while deactivating through its inductive effect, also acts as an ortho, para-director via resonance. The regioselectivity of electrophilic substitution will be a result of the combined directing effects of these three substituents.
-
The Morpholine Ring: The nitrogen atom of the morpholine ring is a tertiary amine and can participate in reactions such as salt formation with acids. The ether linkage within the morpholine ring is generally stable under most reaction conditions.
This versatile reactivity profile makes this compound an excellent starting point for the synthesis of a library of derivatives for screening in drug discovery programs. For instance, it is utilized in the synthesis of kinase inhibitors, which are crucial in cancer therapy[3].
Applications in Research and Drug Discovery
While the applications of the 3-fluoro isomer as a precursor to Linezolid are well-established, this compound is also a valuable building block in its own right, particularly in the synthesis of novel pharmaceutical agents and functional materials.
-
Pharmaceutical Scaffolding: The substituted aniline motif is a common feature in many biologically active compounds. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule. The morpholine group can improve aqueous solubility and provides a handle for further structural modifications. This compound is particularly useful in the development of kinase inhibitors, which are a major class of anti-cancer drugs[3].
-
Medicinal Chemistry: As an analogue of the Linezolid precursor, this compound is of great interest in the development of new antibiotics. The synthesis and evaluation of derivatives of this compound could lead to the discovery of novel antibacterial agents with improved efficacy or a different spectrum of activity.
-
Materials Science: Fluorinated organic molecules are increasingly being used in the development of advanced materials with unique optical and electronic properties. While specific applications of this compound in this area are not yet widely reported, its structural features suggest potential for its use in the synthesis of novel dyes, liquid crystals, or organic light-emitting diode (OLED) materials.
Spectroscopic Characterization: A Guide to Structural Verification
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: The three protons on the benzene ring will appear as complex multiplets in the aromatic region (typically δ 6.0-7.5 ppm). The proton ortho to the fluorine will show a doublet of doublets due to coupling with the fluorine and the adjacent proton. The other two protons will also exhibit splitting patterns influenced by both proton-proton and proton-fluorine coupling.
-
Morpholine Protons: The eight protons of the morpholine ring will likely appear as two distinct multiplets. The four protons adjacent to the nitrogen atom (N-CH₂) would be expected around δ 3.0-3.5 ppm, while the four protons adjacent to the oxygen atom (O-CH₂) would be shifted downfield to approximately δ 3.8-4.2 ppm.
-
Amine Protons: The two protons of the primary amino group will appear as a broad singlet, typically in the range of δ 3.5-4.5 ppm, and its chemical shift can be concentration and solvent dependent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon atom directly bonded to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-260 Hz. The other aromatic carbons will also exhibit smaller two- and three-bond carbon-fluorine couplings.
-
Morpholine Carbons: Two signals are expected for the morpholine carbons. The carbons adjacent to the nitrogen will appear around δ 50-55 ppm, while the carbons adjacent to the oxygen will be further downfield, typically around δ 65-70 ppm.
Mass Spectrometry (MS):
-
Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 196. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be observed at m/z = 197.
-
Fragmentation Pattern: The fragmentation of the molecule would likely involve the loss of small neutral molecules from the morpholine ring (e.g., loss of C₂H₄O) and cleavage of the C-N bond connecting the morpholine ring to the aniline. The aromatic ring itself is expected to be relatively stable.
Infrared (IR) Spectroscopy:
-
N-H Stretching: The primary amine will show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.
-
C-F Stretching: A strong absorption band corresponding to the C-F stretch is expected in the range of 1200-1300 cm⁻¹.
-
C-N and C-O Stretching: The C-N and C-O stretching vibrations of the morpholine and aniline moieties will appear in the fingerprint region (1000-1300 cm⁻¹).
-
Aromatic C-H and C=C Stretching: The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Safety and Handling
As a responsible scientist, proper handling of all chemicals is paramount. While a specific safety data sheet (SDS) for this compound is not widely available, the safety precautions for its isomer, 3-fluoro-4-morpholinoaniline, can serve as a prudent guide.
GHS Hazard Statements (based on the 3-fluoro isomer):
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a strategically designed molecule with significant potential as a building block in synthetic chemistry. Its unique combination of a fluorinated aniline core and a morpholine substituent provides a versatile platform for the development of novel pharmaceuticals, particularly in the realm of kinase inhibitors and potentially new classes of antibiotics. This guide has provided a comprehensive overview of its structure, properties, synthesis, and potential applications, with a strong emphasis on the scientific rationale behind its use. By understanding the nuances of this compound, researchers are better equipped to unlock its full potential in their quest for new discoveries that can advance science and medicine.
References
-
PubChem. Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline. National Center for Biotechnology Information. [Link]
-
MySkinRecipes. This compound. [Link]
- [No specific reference for this cit
-
PubChem. Compound Summary for CID 11481003, this compound. National Center for Biotechnology Information. [Link]
- [No specific reference for this cit
- [No specific reference for this cit
- [No specific reference for this cit
- [No specific reference for this cit
- [No specific reference for this cit
- [No specific reference for this cit
- [No specific reference for this cit
-
Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. [Link]
- [No specific reference for this cit
- [No specific reference for this cit
- [No specific reference for this cit
- [No specific reference for this cit
- [No specific reference for this cit
- [No specific reference for this cit
Sources
The Synthetic Versatility of 2-Fluoro-4-(morpholin-4-yl)aniline: A Reactivity Profile for Drug Discovery and Materials Science
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of 2-Fluoro-4-(morpholin-4-yl)aniline, a key building block in modern organic synthesis. The unique electronic interplay of the activating amino and morpholino groups with the deactivating, ortho,para-directing fluorine atom imparts a nuanced reactivity that is of significant interest to researchers in drug development and materials science. This document explores the molecule's behavior in key organic transformations, including its synthesis, electrophilic aromatic substitution, and reactions involving its versatile amino group, providing both theoretical insights and practical, field-proven experimental protocols.
Introduction: A Molecule of Dichotomous Reactivity
This compound is a polysubstituted aromatic amine that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its utility is particularly pronounced in the development of pharmaceuticals, where the morpholino and fluoroaniline moieties are common pharmacophores.[1] The strategic placement of a fluorine atom ortho to the amino group and meta to the morpholino group introduces a fascinating electronic dichotomy. The amino and morpholino groups are strong activating, ortho,para-directing groups, enriching the aromatic ring with electron density.[2] Conversely, the highly electronegative fluorine atom exerts a deactivating inductive effect (-I) while simultaneously exhibiting a weak resonance donating effect (+M), also directing ortho and para.[1] This intricate balance of electronic effects governs the regioselectivity and overall reactivity of the molecule, making a thorough understanding of its chemical behavior essential for its effective utilization.
This guide will dissect the reactivity of this compound, providing a detailed examination of its synthesis and its participation in a range of pivotal organic reactions.
Synthesis of this compound
The most common and industrially viable synthesis of this compound involves a two-step sequence starting from 1,2-difluoro-4-nitrobenzene. This approach leverages a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of the nitro group.
Figure 1: General synthetic scheme for this compound.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The first step involves the reaction of 1,2-difluoro-4-nitrobenzene with morpholine. The strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of one of the fluorine atoms. The fluorine atom para to the nitro group is preferentially substituted due to the greater resonance stabilization of the Meisenheimer intermediate.
Step 2: Reduction of the Nitro Group
The resulting 4-(2-fluoro-4-nitrophenyl)morpholine is then reduced to the corresponding aniline. Several methods can be employed for this transformation, including catalytic hydrogenation or the use of reducing metals in acidic media.
| Reduction Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | >95% | High yield, clean reaction | Requires specialized equipment for handling hydrogen gas |
| Metal/Acid Reduction | Fe, NH₄Cl in EtOH/H₂O | ~85-95% | Inexpensive, robust | Generates metallic waste |
Experimental Protocol: Synthesis of this compound
Part A: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine
-
To a solution of 1,2-difluoro-4-nitrobenzene (1 equivalent) in a suitable solvent such as acetonitrile or DMSO, add morpholine (1.1 equivalents) and a base such as potassium carbonate (1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford 4-(2-fluoro-4-nitrophenyl)morpholine.
Part B: Synthesis of this compound
-
To a suspension of 4-(2-fluoro-4-nitrophenyl)morpholine (1 equivalent) in a mixture of ethanol and water, add iron powder (5 equivalents) and ammonium chloride (5 equivalents).
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.
Electrophilic Aromatic Substitution: A Tale of Competing Directors
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the potent electron-donating effects of the amino and morpholino groups.[2] The regioselectivity of these reactions is dictated by the interplay of the directing effects of all three substituents.
Figure 2: Analysis of directing effects for electrophilic substitution.
-
Amino Group (-NH₂): As a powerful activating group, it strongly directs incoming electrophiles to the ortho (position 3, which is blocked, and position 5) and para (position 1, which is blocked) positions.
-
Morpholino Group: The nitrogen atom of the morpholine ring also donates electron density into the aromatic system, acting as a strong activating, ortho,para-director. It directs towards positions 3 (blocked) and 5.
-
Fluoro Group (-F): While inductively deactivating, the fluorine atom is an ortho,para-director due to resonance. It directs towards positions 1 (blocked) and 3 (blocked).
Considering these effects, the most probable sites for electrophilic attack are position 5 (ortho to the amino group and ortho to the morpholino group) and position 3 (ortho to the fluorine and meta to the amino group). The powerful activating effects of the amino and morpholino groups are expected to dominate, making position 5 the most likely site of substitution.
Halogenation
Anilines are highly susceptible to halogenation.[2] Direct bromination of 2-fluoroaniline, a related compound, has been shown to proceed readily to give the 4-bromo-2-fluoroaniline in high yield.[3] Given the increased activation of the target molecule by the morpholino group, direct bromination is expected to be facile and occur at position 5. To control the reaction and avoid potential polysubstitution, protection of the amino group as an acetanilide may be necessary.
Representative Protocol: Bromination of this compound (Adapted from a similar procedure for 2-fluoroaniline)
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid.
-
Cool the solution in an ice bath.
-
Add a solution of bromine (1 equivalent) in the same solvent dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the brominated product.
Nitration
Direct nitration of anilines with strong acids can lead to oxidation and the formation of a meta-directing anilinium ion.[4] Therefore, it is standard practice to protect the amino group as an acetanilide before nitration. This moderates the reactivity and ensures para-substitution relative to the activating acetylamino group. For this compound, after acetylation, the primary directing influence will be the acetylamino group, leading to nitration at position 5.
Representative Protocol: Nitration of N-acetyl-2-fluoro-4-(morpholin-4-yl)aniline
-
Protect the amino group of this compound by reacting it with acetic anhydride in the presence of a mild base to form N-(2-fluoro-4-(morpholin-4-yl)phenyl)acetamide.
-
Dissolve the acetanilide in concentrated sulfuric acid at 0 °C.
-
Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the low temperature.
-
After the addition is complete, stir the reaction mixture at low temperature for a specified time.
-
Carefully pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.
-
The nitro group can then be reduced if desired, and the acetyl group can be removed by hydrolysis.
Sulfonation
Sulfonation of anilines typically requires heating with concentrated sulfuric acid.[2] The reaction proceeds via the formation of anilinium hydrogen sulfate, which then rearranges to the aminobenzenesulfonic acid. For this compound, sulfonation is expected to occur at the sterically accessible and electronically enriched position 5.
Representative Protocol: Sulfonation of this compound
-
Carefully add this compound to concentrated sulfuric acid.
-
Heat the mixture in an oil bath at 180-190 °C for several hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Collect the precipitated sulfonic acid derivative by filtration.
Reactions of the Amino Group
The primary amino group of this compound is a versatile functional handle for a wide array of chemical transformations.
Acylation
The amino group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group during other transformations, as discussed in the context of nitration.
Figure 3: Acylation of the amino group.
Diazotization and Sandmeyer Reactions
The primary amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[5] The resulting diazonium salt is a versatile intermediate that can be substituted by a variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halogens (Cl, Br, I), cyano, and hydroxyl groups.
Representative Protocol: Diazotization and Sandmeyer Reaction
-
Dissolve this compound in an aqueous solution of a strong acid (e.g., HCl, HBr) and cool to 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature.
-
To the resulting diazonium salt solution, add a solution of the appropriate copper(I) salt (e.g., CuCl, CuBr, CuCN) to effect the substitution.
-
Warm the reaction mixture to room temperature and then heat gently to drive the reaction to completion.
-
Extract the product with an organic solvent, wash, dry, and purify.
Palladium-Catalyzed Cross-Coupling Reactions
To participate in cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination, a halide needs to be present on the aromatic ring. This can be achieved through the Sandmeyer reaction on the corresponding diazonium salt or by starting with a halogenated precursor. For instance, if a bromine atom is present at position 5, this site becomes a handle for C-C or C-N bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. A bromo-substituted derivative of this compound could be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to introduce new aryl or alkyl groups.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. A bromo-substituted derivative could be reacted with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base to introduce a new amino substituent.
Conclusion
This compound exhibits a rich and nuanced reactivity profile that is a direct consequence of the electronic interplay between its substituents. The strong activating and ortho,para-directing amino and morpholino groups render the aromatic ring highly susceptible to electrophilic attack, with position 5 being the most probable site of substitution. The versatile primary amino group serves as a key functional handle for a variety of transformations, including protection, diazotization, and subsequent derivatization. Furthermore, halogenated derivatives of this molecule are excellent substrates for powerful palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. A thorough understanding of this reactivity is paramount for leveraging the full synthetic potential of this valuable building block in the pursuit of novel pharmaceuticals and advanced materials.
References
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]
- Google Patents. (1991). US5053542A - Catalytic bromination of 2-fluoroaniline.
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
ResearchGate. (2011). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Retrieved from [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 24.8: Reactions of Arylamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
- Google Patents. (1934). US1963597A - Nitration of n-acetyl-p-toluidine.
-
PubMed. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Retrieved from [Link]
- Google Patents. (1984). US4443631A - Selective halogenation of 2-fluoroaniline.
-
Allen Career Institute. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
-
WIPO. (2023). 116063184 Preparation method of 2-bromo-6-fluoroaniline. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Competitive reaction of amines and aniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Retrieved from [Link]
-
Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts | Organic Chemistry II. Retrieved from [Link]
-
ACS Publications. (2025). Photocatalytic Synthesis of Substituted 2‑Aryl Morpholines via Diastereoselective Annulation. Retrieved from [Link]
-
ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene | Organic Process Research & Development. Retrieved from [Link]
-
Reddit. (2024). Nitration of 4-acetyl-pyridine. Retrieved from [Link]
-
ResearchGate. (2022). A Sulfonative rearrangement of N-Aryl Sulfamates to para-Sulfonyl Anilines. Retrieved from [Link]
Sources
Key intermediates in 2-Fluoro-4-(morpholin-4-yl)aniline synthesis
An In-Depth Technical Guide to the Synthesis of 2-Fluoro-4-(morpholin-4-yl)aniline: Key Intermediates and Mechanistic Insights
Abstract
This compound is a critical starting material and key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the oxazolidinone antibiotic Linezolid[1][2]. Its molecular architecture, featuring a fluorinated aniline core coupled with a morpholine moiety, makes it a versatile scaffold in drug discovery[3]. This technical guide provides an in-depth examination of the predominant synthetic route to this compound, focusing on the critical intermediates, reaction mechanisms, and field-proven experimental protocols. It is intended for researchers, chemists, and process development professionals who require a robust and scalable synthesis.
Retrosynthetic Analysis and Dominant Synthetic Strategy
The most industrially viable and commonly reported synthesis of this compound (3) proceeds via a two-step sequence. The strategy hinges on the regioselective installation of the morpholine ring, followed by the reduction of a nitro group to the target aniline.
A retrosynthetic analysis reveals two key bond disconnections:
-
C-N Bond (Aniline): The final aniline functionality is logically derived from the reduction of a more stable nitro group precursor. This is a standard, high-yielding transformation in medicinal chemistry.
-
C-N Bond (Morpholine): The morpholine ring is installed via a nucleophilic aromatic substitution (SNAr) reaction on an activated aromatic ring.
This leads to the identification of the primary starting material, 1,2-difluoro-4-nitrobenzene (1) , and the pivotal intermediate, 4-(3-fluoro-4-nitrophenyl)morpholine (2) .
Caption: Retrosynthetic pathway for this compound.
Key Intermediate: Synthesis of 4-(3-Fluoro-4-nitrophenyl)morpholine (2)
The formation of this nitro-aromatic intermediate is the cornerstone of the entire synthesis. It is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction.
Mechanism and Scientific Rationale
The SNAr reaction is a two-step addition-elimination process[4]. For this reaction to proceed efficiently, the aromatic ring must be "activated" by a strong electron-withdrawing group (EWG), which in this case is the nitro (-NO₂) group.
-
Nucleophilic Attack: The nitrogen atom of morpholine acts as the nucleophile, attacking one of the fluorine-bearing carbons of 1,2-difluoro-4-nitrobenzene. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex[4]. The negative charge is effectively delocalized onto the oxygen atoms of the nitro group.
-
Elimination of Leaving Group: Aromaticity is restored by the elimination of a fluoride ion, which is an excellent leaving group.
Causality of Regioselectivity: A critical aspect of this step is the regioselectivity. The starting material has two fluorine atoms, at positions C1 and C2. Nucleophilic attack occurs preferentially at the C1 position (para to the nitro group) rather than the C2 position (meta to the nitro group). This is because the stabilizing effect of the nitro group is significantly stronger for an attack at the para position, where the resulting negative charge can be delocalized directly onto the EWG through resonance. An attack at the meta position does not allow for this direct delocalization, resulting in a higher energy and less stable intermediate. Some reports have noted that without careful control of reaction conditions, the undesired isomer can form[5].
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Field-Proven Experimental Protocol
This protocol is synthesized from common procedures reported in the literature[1].
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| 1,2-Difluoro-4-nitrobenzene | 1.0 | 159.09 | 15.9 g | Starting Material |
| Morpholine | 2.5 | 87.12 | 21.8 g | Nucleophile & Base |
| Acetonitrile (ACN) | - | 41.05 | 150 mL | Solvent |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,2-difluoro-4-nitrobenzene (1.0 eq) and acetonitrile (150 mL).
-
Stir the mixture to dissolve the starting material.
-
Add morpholine (2.5 eq) to the solution at room temperature. An excess of morpholine is used to act as both the nucleophile and the base to neutralize the HF formed during the reaction.
-
Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of cold water with stirring. The product will precipitate as a solid.
-
Filter the solid using a Büchner funnel, wash thoroughly with water (3 x 100 mL) to remove excess morpholine and salts.
-
Dry the resulting yellow solid under vacuum at 50-60°C.
-
Self-Validation/Purification: The crude product can be recrystallized from ethanol or isopropanol to achieve high purity (>99%). Expected yield is typically in the range of 85-95%. The identity can be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis.
Final Product: Synthesis of this compound (3)
The final step is the reduction of the aromatic nitro group of intermediate (2) to the corresponding primary amine. This transformation is one of the most fundamental and reliable reactions in organic synthesis.
Methodologies and Mechanistic Considerations
Several methods are effective for this reduction, with the choice often depending on scale, cost, and safety considerations.
-
Catalytic Hydrogenation (Preferred Method): This is the cleanest and often most efficient method for large-scale production.
-
Catalysts: Palladium on activated carbon (Pd/C) is the most common and robust choice[6][7]. Raney Nickel is also effective but can be more pyrophoric[8][9]. Platinum-based catalysts are also used[10].
-
Mechanism: The reaction occurs on the surface of the metal catalyst. The nitro compound adsorbs to the catalyst surface, where it reacts with activated hydrogen (H₂ gas dissociated into hydrogen atoms on the metal surface). The reduction proceeds through several intermediates (nitroso, hydroxylamine) before reaching the final amine[11]. The process is highly selective for the nitro group, leaving the aromatic ring and fluorine substituent intact.
-
-
Chemical Reduction:
Detailed Experimental Protocol (Catalytic Hydrogenation)
This protocol represents a standard and scalable procedure for the reduction step[6].
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| 4-(3-Fluoro-4-nitrophenyl)morpholine | 1.0 | 226.21 | 22.6 g | Starting Intermediate |
| 10% Palladium on Carbon (Pd/C) | ~1-2 mol% | - | ~0.5 g | Catalyst (50% wet) |
| Methanol or Ethanol | - | - | 250 mL | Solvent |
| Hydrogen (H₂) Gas | Excess | 2.02 | 50-60 psi | Reducing Agent |
Procedure:
-
Safety First: Conduct this procedure in a well-ventilated fume hood. Pd/C can be pyrophoric when dry and exposed to air. Handle with care.
-
Charge a hydrogenation vessel (e.g., a Parr shaker apparatus) with 4-(3-fluoro-4-nitrophenyl)morpholine (1.0 eq) and the solvent (Methanol or Ethanol).
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C (50% wet) catalyst.
-
Seal the vessel, evacuate the air, and purge with nitrogen three times.
-
Pressurize the vessel with hydrogen gas to 50-60 psi.
-
Begin vigorous stirring or shaking. The reaction is typically exothermic, and a slight temperature increase may be observed. Maintain the reaction at room temperature or with gentle cooling if necessary.
-
Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is usually complete within 2-4 hours.
-
Self-Validation/Workup:
-
Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry out. Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The resulting solid can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as an off-white to brown crystalline solid[2]. Expected yield is >95%. Purity should be confirmed by HPLC, NMR, and melting point (121-123 °C)[3].
-
Conclusion
The synthesis of this compound is a robust and well-understood process dominated by a two-step sequence. The success of the synthesis relies on a regioselective nucleophilic aromatic substitution to form the key intermediate, 4-(3-fluoro-4-nitrophenyl)morpholine, followed by a high-yielding reduction of the nitro group. Catalytic hydrogenation stands out as the method of choice for the final step due to its efficiency, cleanliness, and scalability. By understanding the underlying mechanisms and adhering to validated protocols, researchers and developers can reliably produce this vital pharmaceutical building block with high purity and yield.
References
- CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine. Google Patents.
-
4-(3-Fluoro-4-nitrophenyl)morpholin-3-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
- CN104710316A - Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene. Google Patents.
-
Fox, J. M., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank. Available at: [Link]
- CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone. Google Patents.
-
Oxidative substitution of hydrogen in p-fluoronitrobenzene with phosphorus and nitrogen nucleophiles. ResearchGate. Available at: [Link]
-
Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. Available at: [Link]
- CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline. Google Patents.
- US3148217A - Catalytic hydrogenation of halonitrobenzene compounds. Google Patents.
-
Janakiramudu, D. B., et al. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. Available at: [Link]
-
Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... ResearchGate. Available at: [Link]
-
Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Nanoscale Advances (RSC Publishing). Available at: [Link]
-
Makosza, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. Available at: [Link]
-
Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. National Center for Biotechnology Information. Available at: [Link]
-
Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. Available at: [Link]
-
3-Fluoro-4-morpholinoaniline. PubChem. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. innospk.com [innospk.com]
- 3. ossila.com [ossila.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents [patents.google.com]
- 6. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]
- 7. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]
- 8. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents [patents.google.com]
- 9. US3148217A - Catalytic hydrogenation of halonitrobenzene compounds - Google Patents [patents.google.com]
- 10. CN104710316A - Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene - Google Patents [patents.google.com]
- 11. Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: 2-Fluoro-4-(morpholin-4-yl)aniline as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the synthesis and utilization of 2-Fluoro-4-(morpholin-4-yl)aniline. This compound is a critical heterocyclic building block, primarily leveraged in the development of kinase inhibitors and other advanced therapeutic agents.[1][2] This document details two robust synthetic protocols—Nucleophilic Aromatic Substitution (SNAr) followed by nitro-group reduction, and a Palladium-catalyzed Buchwald-Hartwig amination—offering insights into the mechanistic rationale behind procedural steps. Furthermore, we illustrate its application as a key nucleophilic precursor in the synthesis of complex bioactive molecules, such as quinazoline-based kinase inhibitors, and provide protocols for its characterization and safe handling.
Introduction: The Strategic Importance of this compound
In the landscape of modern drug discovery, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of paramount importance. The 4-morpholinoaniline moiety is one such scaffold, found in a range of clinically significant drugs, including the antibiotic Linezolid and several investigational anticancer agents like Entospletinib and Momelotinib.[3][4] The specific intermediate, this compound, offers a strategic combination of functionalities:
-
A Nucleophilic Aniline Group: The primary amine serves as a versatile handle for forming amide, sulfonamide, urea, or carbon-nitrogen bonds, enabling the construction of diverse molecular architectures.[5]
-
An Electron-Rich Morpholine Ring: This group often enhances aqueous solubility and can form critical hydrogen bond interactions with biological targets.
-
An Ortho-Fluorine Substituent: The fluorine atom provides a powerful tool for modulating the electronic properties and metabolic stability of the final drug molecule.[5] It can influence the pKa of the adjacent aniline, alter molecular conformation, and enhance binding affinity to target proteins.[5]
This unique combination makes this compound a highly sought-after intermediate in the synthesis of targeted therapies, particularly kinase inhibitors targeting pathways like EGFR and PI3K.[6][7]
Physicochemical Properties & Characterization
Accurate characterization is fundamental to ensuring the quality and reactivity of the intermediate in downstream applications.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 182563-38-8 (Note: several sources refer to the isomer 3-Fluoro-4-morpholinoaniline, CAS 93246-53-8) | PubChem[8] |
| Molecular Formula | C₁₀H₁₃FN₂O | PubChem[8] |
| Molecular Weight | 196.22 g/mol | PubChem[8] |
| Appearance | Light yellow to brown crystalline powder | TCI[9] |
| Melting Point | 121-125 °C | TCI[9] |
| Purity (Typical) | >98.0% (GC, Nonaqueous Titration) | TCI[9] |
| Solubility | Soluble in Methanol | TCI[9] |
Synthetic Protocols for this compound
Two primary, scalable synthetic routes are presented. The choice of method often depends on the availability of starting materials, cost considerations, and desired scale.
Protocol 3.1: Nucleophilic Aromatic Substitution (SNAr) & Nitro Reduction
This widely-employed, two-step strategy leverages the activation of an aromatic ring by a nitro group to facilitate nucleophilic substitution.[5]
Causality and Mechanistic Insight: The synthesis begins with 1,2-difluoro-4-nitrobenzene. The strongly electron-withdrawing nitro group activates the para-position (C-1) for nucleophilic attack. Morpholine, a secondary amine, acts as the nucleophile, displacing the fluorine atom at C-1 in a classic SNAr reaction.[5][10] The subsequent reduction of the nitro group to a primary amine is a standard transformation, for which catalytic hydrogenation is preferred in industrial settings due to its high efficiency and clean byproducts (primarily water).[5]
Workflow Diagram:
Caption: Workflow for the SNAr/Reduction Synthesis Route.
Experimental Protocol:
Step 1: Synthesis of 2-Fluoro-4-morpholino-1-nitrobenzene (SNAr Reaction)
-
Reagents & Setup:
-
To a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 1,2-difluoro-4-nitrobenzene (1 equiv.).
-
Add a suitable solvent such as dioxane (approx. 5-10 mL per gram of starting material).[11]
-
Add morpholine (1.1-1.2 equiv.).
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C and stir vigorously under a nitrogen atmosphere.[11]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water, which will precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with water.
-
Dry the crude product under vacuum. This intermediate is often of sufficient purity for the next step.
-
Step 2: Synthesis of this compound (Nitro Reduction)
-
Reagents & Setup:
-
Charge a hydrogenation vessel with the crude 2-fluoro-4-morpholino-1-nitrobenzene from Step 1.
-
Add a suitable solvent, such as methanol or ethyl acetate.
-
Carefully add Palladium on carbon (Pd/C, 5-10% w/w) catalyst under a nitrogen or argon atmosphere.
-
-
Reaction Execution:
-
Seal the vessel and purge with hydrogen gas (H₂).
-
Pressurize the vessel with H₂ (typically 50-100 psi) and stir vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Protocol 3.2: Buchwald-Hartwig Amination
This powerful palladium-catalyzed cross-coupling reaction provides an alternative route, particularly useful when starting from halogenated anilines.[12]
Causality and Mechanistic Insight: The synthesis starts with an amino-protected 2-fluoro-4-bromoaniline. The amino group is protected (e.g., as a pivaloyl amide) to prevent self-coupling.[11] The core of this reaction is a catalytic cycle involving a palladium(0) complex. The cycle begins with the oxidative addition of the aryl bromide into the Pd(0) center. Subsequent coordination of the morpholine and deprotonation by a base leads to a palladium-amido complex. Finally, reductive elimination occurs, forming the desired C-N bond and regenerating the Pd(0) catalyst.[12] The choice of a bulky, electron-rich phosphine ligand (like Xantphos) is critical to facilitate the reductive elimination step.[11] The final deprotection step under acidic conditions liberates the aniline.
Workflow Diagram:
Caption: Workflow for the Buchwald-Hartwig Amination Route.
Experimental Protocol:
Step 1: Synthesis of N-(2-Fluoro-4-morpholinophenyl)pivalamide (Coupling)
-
Reagents & Setup:
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃) and the phosphine ligand (e.g., Xantphos).[11]
-
Add the base (e.g., sodium tert-butoxide, NaOtBu).
-
Add the starting material, N-(3-fluoro-4-bromophenyl)pivalamide (1 equiv.).[11]
-
Evacuate and backfill the flask with nitrogen or argon (repeat 3 times).
-
-
Reaction Execution:
-
Work-up and Isolation:
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Step 2: Synthesis of this compound (Deprotection)
-
Reagents & Setup:
-
Place the protected intermediate from Step 1 into a round-bottom flask.
-
Add 50% aqueous sulfuric acid.[11]
-
-
Reaction Execution:
-
Heat the mixture to 100 °C and stir for 30 minutes to 2 hours, or until deprotection is complete (monitor by TLC/LC-MS).[11]
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Carefully neutralize the acid by slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
-
Extract the product with ethyl acetate or dichloromethane.
-
Dry the combined organic layers and concentrate under reduced pressure to yield the final product.
-
Application: Synthesis of a Quinazoline-Based Kinase Inhibitor Precursor
The primary amino group of this compound is an excellent nucleophile for building more complex heterocyclic systems, such as the 4-anilinoquinazoline core found in many EGFR inhibitors like Gefitinib.[13][14]
Causality and Mechanistic Insight: The reaction involves the nucleophilic substitution of a leaving group (typically a chlorine atom) on a quinazoline ring. The lone pair of the aniline nitrogen in our intermediate attacks the electron-deficient C4 position of the 2,4-dichloroquinazoline scaffold. This reaction is often facilitated by a base to deprotonate the aniline, increasing its nucleophilicity, or by heat in a suitable high-boiling solvent like isopropanol.
Application Workflow Diagram:
Caption: Use of the intermediate to form a quinazoline core.
Representative Protocol:
-
Reagents & Setup:
-
In a round-bottom flask, suspend the substituted 2,4-dichloroquinazoline (1 equiv.) in a solvent such as isopropanol or n-butanol.
-
-
Reaction Execution:
-
Add this compound (1-1.1 equiv.) to the suspension.
-
Heat the mixture to reflux and maintain for 4-12 hours. The reaction typically generates HCl, which may precipitate the product as its hydrochloride salt.
-
Monitor the reaction for completion by TLC or LC-MS.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid (the hydrochloride salt of the product) by vacuum filtration.
-
Wash the solid with the reaction solvent and then with a non-polar solvent like hexane to remove impurities.
-
The product can be used as the salt or neutralized with a base (e.g., aqueous sodium bicarbonate) and extracted into an organic solvent to yield the free base.
-
Safety and Handling
Proper safety precautions are essential when working with this and related aniline compounds.
-
Hazard Identification: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation.[9][15]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[16][17] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[17]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
References
-
CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline. Google Patents.
-
4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical. Benchchem.
-
This compound. MySkinRecipes.
-
2-Fluoro-4-(trifluoromethyl)aniline | CAS Number 69409-98-9. Ossila.
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. ResearchGate.
-
(PDF) 4-Morpholinoaniline. ResearchGate.
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health (NIH).
-
Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. National Institutes of Health (NIH).
-
Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. Innospk.
-
3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330. PubChem, National Institutes of Health (NIH).
-
3-Fluoro-4-morpholinoaniline | 93246-53-8. Tokyo Chemical Industry (TCI).
-
3-Fluoro-4-morpholinoaniline | CAS Number 93246-53-8. Ossila.
-
2-Fluoro-4-[(morpholin-4-yl)methyl]aniline | 1342215-87-5. Biosynth.
-
Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed, National Institutes of Health (NIH).
-
This compound | C10H13FN2O | CID 11481003. PubChem, National Institutes of Health (NIH).
-
A New Synthesis of Gefitinib. ResearchGate.
-
Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate.
-
3-Fluoro-4-morpholinoaniline - SAFETY DATA SHEET. Ossila.
-
4-Fluoroaniline - SAFETY DATA SHEET. Fisher Scientific.
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar.
-
Buchwald–Hartwig amination. Wikipedia.
-
New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Royal Society of Chemistry.
-
The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid... ResearchGate.
-
US8350029B2 - Process for the preparation of gefitinib. Google Patents.
-
Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate.
-
4-FLUORO ANILINE CAS No 371-40-4 MATERIAL SAFETY DATA SHEET. Central Drug House.
-
Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. MDPI.
-
Drug Discovery - Inhibitor. Chemical-Konomics.
-
Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. PubMed, National Institutes of Health (NIH).
-
2-fluoroaniline (CL-4: PUBLIC) - GPS Safety Summary. Aarti Industries.
-
Discovery of pyrrolo[2,1-f][5][11][18]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. National Institutes of Health (NIH).
-
Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health (NIH).
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. ResearchGate.
-
Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed, National Institutes of Health (NIH).
Sources
- 1. This compound [myskinrecipes.com]
- 2. ossila.com [ossila.com]
- 3. innospk.com [innospk.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical [benchchem.com]
- 6. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C10H13FN2O | CID 11481003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Fluoro-4-morpholinoaniline | 93246-53-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents [patents.google.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. downloads.ossila.com [downloads.ossila.com]
- 17. fishersci.com [fishersci.com]
- 18. ossila.com [ossila.com]
HPLC and LC-MS methods for 2-Fluoro-4-(morpholin-4-yl)aniline analysis
An In-depth Guide to the Quantitative Analysis of 2-Fluoro-4-(morpholin-4-yl)aniline using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a key fluorinated heterocyclic building block in modern medicinal chemistry.[1] Its structure, incorporating a fluorinated aniline core linked to a morpholine moiety, makes it a critical intermediate in the synthesis of advanced therapeutic agents.[2] Most notably, it is a precursor in the production of Linezolid, a vital antibiotic used to combat serious Gram-positive bacterial infections.[2][3] The purity and concentration of this intermediate are critical to the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for its quantification in raw materials, during synthesis, and in final product quality control.
This application note provides detailed, field-proven protocols for the analysis of this compound using two orthogonal techniques: High-Performance Liquid Chromatography with Ultraviolet (UV) detection for routine purity and assay testing, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity, high-selectivity quantification and impurity identification. The methodologies are designed to be self-validating, grounded in established scientific principles and regulatory expectations.[4]
Physicochemical Properties and Analytical Considerations
A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development. The properties of this compound directly inform the selection of columns, mobile phases, and detection parameters.
| Property | Value | Source | Analytical Implication |
| Molecular Formula | C₁₀H₁₃FN₂O | [5][6] | Used to calculate the exact mass for mass spectrometry. |
| Molecular Weight | 196.22 g/mol | [5][6] | Essential for preparing standard solutions of known concentration. |
| Appearance | Off-white to brown crystalline powder | [2][3] | Indicates the physical state for handling and sample preparation. |
| Melting Point | 121-125 °C | [2][3] | A key specification for material identification and purity. |
| Solubility | Soluble in Methanol, Chloroform | [3] | Guides the choice of solvent for stock solutions and sample diluents. |
| Predicted pKa | 6.53 ± 0.40 | [3] | The basic nature of the aniline and morpholine nitrogens necessitates pH control of the mobile phase to ensure consistent protonation state, leading to sharp, symmetrical peaks. |
| UV Chromophore | Aromatic Ring | N/A | The substituted benzene ring allows for sensitive detection using UV spectrophotometry, typically between 240-260 nm. |
Part 1: HPLC-UV Method for Assay and Purity
Rationale and Method Development Insights
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for the analysis of moderately polar small molecules like this compound.[7] The choice of a C18 stationary phase provides excellent hydrophobic retention for the aromatic core.
The critical parameter in this method is the mobile phase pH. With a predicted pKa of ~6.5, the analyte's charge state is highly dependent on pH. Operating in a slightly acidic mobile phase (e.g., pH 3.0-4.0) ensures that the basic nitrogen atoms of the aniline and morpholine groups are consistently protonated. This suppresses silanol interactions on the stationary phase, prevents peak tailing, and yields a highly reproducible retention time. An acetonitrile/water gradient is employed to ensure efficient elution of the main analyte while also providing adequate separation from any potential non-polar or polar impurities. UV detection at 254 nm is selected as it offers a robust response for many aromatic compounds.
Experimental Protocol: HPLC-UV
-
HPLC System with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Data Acquisition and Processing Software (e.g., Chromeleon™, Empower™).
-
Analytical Balance (4-decimal places).
-
Volumetric flasks and pipettes (Class A).
-
HPLC Vials with caps.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Reagents: HPLC-grade Acetonitrile, Methanol, Ammonium Formate, and Formic Acid. Deionized water (18.2 MΩ·cm).
-
Mobile Phase A (Aqueous): 20 mM Ammonium Formate in water, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Methanol.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with Diluent.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM Ammonium Formate, pH 3.5B: Acetonitrile |
| Gradient | 0-15 min: 10% to 90% B15-17 min: 90% B17.1-20 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| UV Detection | 254 nm |
Method Validation Framework
This protocol is designed for validation according to ICH Q2(R1) guidelines.[4][8] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[4] Key validation characteristics to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity & Range: A minimum of five concentrations covering 80-120% of the nominal test concentration should yield a linear relationship with a correlation coefficient (r²) > 0.999.[4]
-
Accuracy: Assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%).
-
Precision:
-
Repeatability: Multiple injections of a single standard.
-
Intermediate Precision: Varies conditions such as day, analyst, and equipment. The Relative Standard Deviation (RSD) should typically be ≤2%.[9]
-
-
Robustness: Deliberate variations in method parameters (e.g., pH, column temperature) show the reliability of the method.
Caption: Fig 1. HPLC-UV Analysis Workflow.
Part 2: LC-MS/MS Method for Trace Quantification
Rationale and Method Development Insights
For applications requiring higher sensitivity and definitive identification, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice.[10][11] It combines the powerful separation of liquid chromatography with the unparalleled specificity of tandem mass spectrometry.
The method utilizes Electrospray Ionization (ESI) in positive ion mode, as the basic nitrogen centers on the analyte are readily protonated to form the precursor ion [M+H]⁺. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. In MRM, the first quadrupole selects the precursor ion (m/z 197.1), which is then fragmented in the collision cell. The third quadrupole selects specific, characteristic product ions for detection. This process filters out chemical noise, enabling quantification at very low levels. The use of a volatile buffer like ammonium formate is essential as non-volatile buffers (e.g., phosphate) are incompatible with mass spectrometry.
Experimental Protocol: LC-MS/MS
-
LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Nitrogen Gas Generator (for source gases).
-
Argon Gas (for collision cell).
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size (or similar high-efficiency column).
-
Reagents: LC-MS grade Acetonitrile, Methanol, Formic Acid, and water.
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 Acetonitrile:Water.
-
Standard Solutions: Prepare stock and working standards as described in the HPLC section, but use the LC-MS Diluent and prepare to much lower concentrations (e.g., ng/mL levels) as appropriate for the application.
Table 3: LC-MS/MS Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-8 min: 5% to 95% B8-9 min: 95% B9.1-12 min: 5% B (Re-equilibration) |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
Table 4: Mass Spectrometer Conditions (Example)
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transition 1 (Quantifier) | 197.1 > 137.0 |
| MRM Transition 2 (Qualifier) | 197.1 > 138.0 |
| Collision Energy (CE) | Optimized for instrument (e.g., 15-25 eV) |
Note: Voltages, temperatures, and collision energies are instrument-dependent and require optimization.
Validation Considerations for LC-MS/MS
In addition to the parameters outlined in the HPLC section, LC-MS/MS validation must address matrix effects. This is the suppression or enhancement of ionization caused by co-eluting compounds from the sample matrix (e.g., plasma, formulation excipients). It is typically evaluated by comparing the analyte's response in a neat solution to its response in a post-extraction spiked matrix sample.
Caption: Fig 2. LC-MS/MS Analysis Workflow.
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust, reliable, and complementary approaches for the analysis of this compound. The HPLC method is well-suited for routine quality control, offering simplicity and precision for assay and impurity profiling. The LC-MS/MS method provides the high sensitivity and selectivity required for trace-level quantification in complex matrices. Both protocols are built on sound scientific principles and are designed to be validated in accordance with international regulatory guidelines, ensuring data integrity for researchers, scientists, and drug development professionals.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline. Retrieved from [Link].
-
Borne Chemical (n.d.). Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11481003, this compound. Retrieved from [Link].
-
ResearchGate (2016). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Retrieved from [Link].
-
American Chemical Society Publications (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link].
-
European Medicines Agency (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link].
-
Lab Manager (2024). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link].
-
PubMed (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Retrieved from [Link].
-
PubMed (2013). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link].
-
U.S. Food and Drug Administration (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link].
-
Vietnam Journal of Food Control (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Retrieved from [Link].
-
ResearchGate (2015). FDA issues revised guidance for analytical method validation. Retrieved from [Link].
-
Waters Corporation (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link].
-
gmp-compliance.org (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link].
-
International Council for Harmonisation (n.d.). Quality Guidelines. Retrieved from [Link].
-
YouTube (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link].
-
ScienceDirect (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Retrieved from [Link].
-
BioPharm International (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link].
-
Starodub (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link].
-
Journal of Validation Technology (2005). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link].
Sources
- 1. ossila.com [ossila.com]
- 2. innospk.com [innospk.com]
- 3. 3-FLUORO-4-MORPHOLIN-4-YL-PHENYLAMINE | 93246-53-8 [chemicalbook.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C10H13FN2O | CID 11481003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fda.gov [fda.gov]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
Application Notes and Protocols: Strategic Derivatization of 2-Fluoro-4-(morpholin-4-yl)aniline for Biological Screening
Introduction: The Strategic Value of the 2-Fluoro-4-(morpholin-4-yl)aniline Scaffold
In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutics. The this compound core has emerged as a structure of significant interest, embodying a strategic combination of functionalities that offer a fertile ground for library generation and biological screening.
The morpholine moiety, a six-membered heterocyclic ring containing both nitrogen and oxygen, is a well-established pharmacophore in drug design.[1][2] Its presence often confers favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, and can facilitate crucial interactions with biological targets.[3][4] The strategic incorporation of a fluorine atom further enhances the drug-like properties of the scaffold. Fluorine's high electronegativity can modulate the pKa of the aniline nitrogen, influence molecular conformation, and block sites of metabolism, thereby improving pharmacokinetic profiles.[5][6][7]
The primary aromatic amine of this compound serves as a versatile synthetic handle, allowing for a multitude of derivatization strategies to explore the surrounding chemical space. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of this promising scaffold through N-acylation, N-alkylation, sulfonylation, and palladium-catalyzed cross-coupling reactions. The protocols outlined herein are designed to be robust and adaptable, enabling the generation of diverse compound libraries for subsequent biological evaluation.
Core Derivatization Strategies and Protocols
The primary amino group of this compound is a nucleophilic center that readily participates in a variety of chemical transformations. The following sections detail key derivatization strategies, the rationale behind their selection, and step-by-step protocols for their implementation.
N-Acylation: Introducing Amide Functionality
Rationale: The introduction of an amide bond via N-acylation is a cornerstone of medicinal chemistry. Amides are prevalent in numerous approved drugs and can form key hydrogen bond interactions with biological targets. This strategy allows for the exploration of a wide range of substituents by varying the acylating agent, thereby influencing properties such as lipophilicity, polarity, and steric bulk.
Workflow for N-Acylation:
Caption: General workflow for the N-acylation of this compound.
Detailed Protocol: N-Acylation with Acyl Chlorides
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0°C, add a suitable base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Addition of Acylating Agent: Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative N-Acylation Reactions
| Entry | Acyl Chloride | Base | Solvent | Time (h) | Yield (%) |
| 1 | Acetyl chloride | TEA | DCM | 2 | 95 |
| 2 | Benzoyl chloride | DIPEA | DCM | 4 | 92 |
| 3 | Cyclopropanecarbonyl chloride | TEA | DCM | 3 | 90 |
| 4 | 4-Methoxybenzoyl chloride | DIPEA | DCM | 4 | 88 |
N-Alkylation: Diversifying with Alkyl Substituents
Rationale: N-alkylation introduces secondary or tertiary amines, which can significantly alter the basicity and lipophilicity of the parent molecule. This modification can be crucial for modulating receptor interactions and improving cell permeability. Reductive amination is a common and effective method for achieving mono-alkylation.
Workflow for Reductive Amination:
Caption: General workflow for N-alkylation via reductive amination.
Detailed Protocol: Reductive Amination
-
Imine Formation: To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in dichloroethane (DCE, 0.1 M), add acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Progression: Stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.[8]
Sulfonylation: Introducing Sulfonamide Linkages
Rationale: The sulfonamide group is another key pharmacophore that is isosteric to an amide but possesses distinct electronic and hydrogen bonding properties. Sulfonamides are generally more stable to hydrolysis than amides and can act as effective hydrogen bond donors.
Detailed Protocol: Sulfonylation with Sulfonyl Chlorides
-
Reaction Setup: Dissolve this compound (1.0 eq) in pyridine (0.2 M) at 0°C.
-
Addition of Sulfonylating Agent: Add the desired sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-18 hours.
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography or recrystallization.[9][10]
Table 2: Representative Sulfonylation Reactions
| Entry | Sulfonyl Chloride | Solvent | Time (h) | Yield (%) |
| 1 | Methanesulfonyl chloride | Pyridine | 4 | 85 |
| 2 | Benzenesulfonyl chloride | Pyridine | 6 | 82 |
| 3 | 4-Toluenesulfonyl chloride | Pyridine | 6 | 80 |
| 4 | Thiophene-2-sulfonyl chloride | Pyridine | 8 | 75 |
Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the coupling of the aniline with a wide array of aryl and heteroaryl halides or triflates.[11][12][13] This reaction is instrumental in building molecular complexity and exploring structure-activity relationships by introducing diverse aromatic systems.
Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene (0.1 M).
-
Reaction Progression: Heat the mixture to 80-110°C and stir for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Conclusion and Outlook
The this compound scaffold represents a valuable starting point for the development of novel bioactive compounds. The derivatization strategies presented in this application note—N-acylation, N-alkylation, sulfonylation, and Buchwald-Hartwig amination—provide a robust toolkit for generating structurally diverse libraries for biological screening. The choice of a particular derivatization strategy should be guided by the specific therapeutic target and the desired physicochemical properties of the final compounds. Through systematic exploration of the chemical space around this privileged core, researchers can unlock new therapeutic opportunities.
References
- BenchChem. (n.d.). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
-
Al-Qaisi, J. A., Abuarqoub, D. A., Al-Hiari, Y. M., & Al-Zoubi, M. S. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3149-3161. Retrieved from [Link]
-
Ismail, M. M., & Wuest, W. M. (2021). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 12(12), 1874-1877. Retrieved from [Link]
-
G., G. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Retrieved from [Link]
-
Chen, J., & MacMillan, D. W. C. (2018). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis, 8(11), 10793-10798. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11481003, this compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]
-
Jadhav, S. A., & Shinde, S. S. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Genetic Engineering and Biotechnology, 21(1), 49. Retrieved from [Link]
-
Reddy, P. G., & Kumar, S. (2007). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. The Journal of Organic Chemistry, 72(19), 7373-7375. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) morpholine antimicrobial activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
Frontiers. (n.d.). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of Fluorine in Drug Design and Drug Action | Request PDF. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
Al-Qaisi, J. A., Abuarqoub, D. A., Al-Hiari, Y. M., & Al-Zoubi, M. S. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3149-3161. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Retrieved from [Link]
-
ChemistryViews. (2017, November 17). Mild Sulfonylation of Anilines. Retrieved from [Link]
-
ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]
-
TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]
-
MDPI. (2024, October 11). Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of various morpholine containing natural and synthetic compounds. Retrieved from [Link]
-
PubMed. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, August 22). Laboratory and commercial preparations of aniline other than reduction of nitroarenes [closed]. Retrieved from [Link]
- (n.d.). Fluorine in drug discovery: Role, design and case studies.
-
ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]
- (n.d.).
-
RSC Publishing. (n.d.). Direct sulfonylation of anilines mediated by visible light. Retrieved from [Link]
-
LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]
-
Books. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines. Retrieved from [Link]
-
YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides [frontiersin.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. books.rsc.org [books.rsc.org]
Troubleshooting & Optimization
Technical Support Center: A Troubleshooting Guide for Reactions of Fluoro-Morpholino-Anilines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluoro-morpholino-aniline derivatives. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during the synthesis and manipulation of these crucial building blocks.
A critical point of clarification is the distinction between two common isomers:
-
3-Fluoro-4-(morpholin-4-yl)aniline (CAS 93246-53-8): The more common and widely used isomer, notable as a key intermediate in the synthesis of the antibiotic Linezolid.[1][2]
-
2-Fluoro-4-(morpholin-4-yl)aniline (CAS 209960-29-2): A less common isomer, sometimes identified as an impurity in Linezolid synthesis.[3]
Due to the wealth of published data, this guide will primarily focus on the 3-fluoro isomer . However, it includes a dedicated section addressing the unique electronic and steric challenges presented by the 2-fluoro isomer .
Part 1: Foundational Knowledge & FAQs
This section addresses the most frequently asked questions regarding the handling, storage, and properties of 3-Fluoro-4-(morpholin-4-yl)aniline.
Q1: What are the key physical and chemical properties of 3-Fluoro-4-(morpholin-4-yl)aniline?
High-purity 3-Fluoro-4-(morpholin-4-yl)aniline is typically an off-white to brown crystalline powder.[1] Its properties are summarized in the table below. Significant deviation from these values, particularly the melting point, may indicate impurities.
| Property | Value | Source |
| CAS Number | 93246-53-8 | [4] |
| Molecular Formula | C₁₀H₁₃FN₂O | [1] |
| Molecular Weight | 196.22 g/mol | [1] |
| Appearance | Off-White to Brown Solid/Crystalline Powder | [1][2] |
| Melting Point | 121-125 °C | [1][5] |
| Boiling Point | ~364.9 °C (Predicted) | [2] |
| Solubility | Soluble in Methanol, Chloroform | [2] |
| Purity (Typical) | >98.0% (HPLC/GC) | [1] |
Q2: How should I properly store this reagent to ensure its stability?
To maintain the integrity of the compound, storage in a cool, dark, and well-ventilated place is recommended.[1][4] The material is generally stable under normal ambient conditions.[4] For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a temperature below 15°C is best practice to prevent gradual oxidation, which can lead to discoloration.
Q3: What are the primary safety hazards and necessary handling precautions?
3-Fluoro-4-(morpholin-4-yl)aniline is classified as harmful.[4][6] It is harmful if swallowed, in contact with skin, or if inhaled.[6] It is also known to cause skin and serious eye irritation.[6]
Essential Safety Precautions:
-
Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Personal Protective Equipment (PPE):
-
Wear approved safety goggles or a face shield (Standard EN166 or equivalent).[4]
-
Use chemically resistant gloves (e.g., nitrile) inspected before use.[4]
-
A lab coat or other protective clothing is mandatory to prevent skin contact.[4]
-
If significant dust is generated, use a respirator (e.g., N99 or P2 type).[4]
-
-
Handling: Avoid creating dust.[4] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
Part 2: Troubleshooting Common Reactions
This section provides a question-and-answer-based guide to resolving specific issues encountered during reactions involving the aniline functional group.
Q4: My reaction shows low yield or fails to reach completion. What are the likely causes and how can I fix it?
Low conversion is a frequent issue stemming from several root causes. A systematic approach is key to diagnosis.
-
Cause A: Reagent Purity and Stability
-
The Problem: Anilines, especially on the shelf for a long time, can oxidize, appearing as dark brown or tarry solids. This degradation reduces the concentration of the active nucleophile.
-
The Solution:
-
Assess Purity: Check the melting point. A broad or depressed melting range compared to the specification (121-125 °C) suggests impurities.[1]
-
Analyze by TLC/HPLC: Run a quick analysis to see if there are multiple spots/peaks corresponding to impurities.
-
Purification: If impure, consider recrystallization or passing a solution of the material through a short plug of silica gel to remove baseline impurities before use.
-
-
-
Cause B: Suboptimal Reaction Conditions
-
The Problem: The nucleophilicity of the aniline is highly dependent on the solvent and the base used (if any). An incorrect choice can stall the reaction. For example, in an acylation reaction with an acyl chloride, a base is required to neutralize the HCl byproduct.
-
The Solution:
-
Solvent Choice: Use anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) for most coupling and acylation reactions. Protic solvents (like ethanol or water) can compete as nucleophiles.
-
Base Selection: Employ a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). These will scavenge acid byproducts without reacting with your electrophile. Using a base that is too strong or nucleophilic can lead to side reactions.
-
Temperature Control: Many acylation reactions are exothermic. Start the reaction at 0 °C and allow it to warm to room temperature. If the reaction is sluggish, gentle heating (40-50 °C) may be required, but monitor for decomposition.
-
-
-
Cause C: Moisture Contamination
-
The Problem: Many electrophiles (e.g., acyl chlorides, anhydrides, isocyanates) are highly sensitive to water. Trace moisture in the solvent, glassware, or starting materials can consume the electrophile, leading to incomplete conversion of the aniline.
-
The Solution:
-
Dry Glassware: Ensure all glassware is oven- or flame-dried before use.
-
Anhydrous Solvents: Use freshly opened anhydrous solvents or those dispensed from a solvent purification system.
-
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.
-
-
Troubleshooting Workflow: Diagnosing Low Reaction Yield
Caption: A systematic workflow for troubleshooting low-yield reactions.
Q5: I am observing significant side product formation. What are they and how do I prevent them?
-
Side Product A: Di-acylated Product
-
The Cause: If a strong base (like n-BuLi) is used in an acylation, it can deprotonate the newly formed amide, which can then be acylated a second time. This is also more likely with an excess of a highly reactive electrophile.
-
Prevention: Use a mild organic base (TEA, DIPEA) and add the electrophile slowly and stoichiometrically (1.0-1.1 equivalents).
-
-
Side Product B: Colored Oxidation Products
-
The Cause: Anilines are susceptible to air oxidation, which forms highly colored, often polymeric, impurities. This is accelerated by heat and light.
-
Prevention: As mentioned, run reactions under an inert atmosphere (N₂ or Ar).[2] If the product is an oil or solid, store it in the dark and under inert gas.
-
-
Side Product C: Unintended Ring Reactions (Electrophilic Aromatic Substitution)
-
The Cause: The aniline and morpholino groups are both activating, ortho-, para-directors for electrophilic aromatic substitution.[7] If your reaction conditions inadvertently generate a strong electrophile (e.g., from decomposition of a reagent), it could react on the aromatic ring.
-
Prevention: Ensure your reagents are pure and the reaction temperature is well-controlled. Avoid strong Lewis or Brønsted acids unless a ring reaction is intended.
-
Q6: My product is difficult to purify. What is a reliable purification strategy?
-
The Challenge: The product often has similar polarity to the starting material, and both can be basic, leading to streaking on silica gel.
-
A Robust Protocol:
-
Aqueous Workup: After the reaction is complete, quench it carefully (e.g., with water or saturated NH₄Cl). Dilute the mixture with an organic solvent like Ethyl Acetate (EtOAc) or DCM.
-
Acid/Base Washing:
-
Wash the organic layer with a weak acid (e.g., 1M HCl or saturated NaHCO₃ if the product is acid-sensitive) to remove the basic starting material and any amine base (like TEA). Your product, if it's a neutral amide, should remain in the organic layer.
-
Follow with a wash with saturated aqueous NaHCO₃ to neutralize any remaining acid, then a brine wash to remove excess water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[8]
-
Chromatography/Recrystallization:
-
If still impure, perform column chromatography. A gradient elution of Hexanes/Ethyl Acetate is often effective. Adding 1% TEA to the eluent can help prevent streaking of any basic compounds on the silica gel.
-
If the product is a solid, recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes or Ethanol/Water) is an excellent final purification step.[8]
-
-
Part 3: Special Focus on this compound
The shift of the fluorine atom from the 3-position to the 2-position has significant electronic and steric consequences.
Q7: Why is my reaction with the 2-fluoro isomer so much slower than with the 3-fluoro isomer?
The primary reason is the reduced nucleophilicity of the aniline nitrogen.
-
Inductive Effect: The highly electronegative fluorine atom is now ortho to the amino group. It exerts a powerful electron-withdrawing inductive effect, pulling electron density away from the nitrogen and making its lone pair less available to attack an electrophile.
-
Steric Hindrance: The ortho-fluoro group provides some steric bulk, which can hinder the approach of bulky electrophiles to the reaction center.
To overcome this, you may need more forcing conditions: higher temperatures, longer reaction times, or the use of a more reactive coupling reagent.
Electronic Effects: 2-Fluoro vs. 3-Fluoro Isomers
Caption: Comparison of electronic and steric effects on aniline reactivity.
Part 4: Example Experimental Protocol: N-Acetylation
This protocol describes a standard N-acetylation of 3-Fluoro-4-(morpholin-4-yl)aniline, a reaction analogous to a key step in forming Linezolid-like structures.[9]
Objective: To synthesize N-(3-fluoro-4-morpholinophenyl)acetamide.
Materials:
-
3-Fluoro-4-(morpholin-4-yl)aniline (1.0 g, 5.09 mmol)
-
Anhydrous Dichloromethane (DCM, 25 mL)
-
Triethylamine (TEA, 0.85 mL, 6.11 mmol, 1.2 eq)
-
Acetyl Chloride (0.38 mL, 5.34 mmol, 1.05 eq)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Fluoro-4-(morpholin-4-yl)aniline (1.0 g, 5.09 mmol).
-
Dissolution: Add anhydrous DCM (25 mL) and stir to dissolve. Place the flask under a nitrogen atmosphere.
-
Cooling & Base Addition: Cool the flask to 0 °C using an ice-water bath. Add triethylamine (0.85 mL, 1.2 eq) via syringe.
-
Electrophile Addition: While stirring vigorously at 0 °C, add acetyl chloride (0.38 mL, 1.05 eq) dropwise over 5 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes), ensuring the consumption of the starting aniline.
-
Workup:
-
Quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ (1 x 20 mL), and brine (1 x 20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent like ethyl acetate/hexanes to afford the pure N-(3-fluoro-4-morpholinophenyl)acetamide as a solid.
References
- Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications.Self-hosted by a chemical supplier.
- 3-Fluoro-4-morpholinoaniline - SAFETY D
- 4-Morpholinoaniline synthesis.ChemicalBook.
- 3-FLUORO-4-MORPHOLIN-4-YL-PHENYLAMINE | 93246-53-8.ChemicalBook.
- 3-Fluoro-4-morpholinoaniline | 93246-53-8.Tokyo Chemical Industry (India) Pvt. Ltd.
-
3-Fluoro-4-(morpholin-4-yl)aniline | C10H13FN2O | CID 1485330. PubChem, National Institutes of Health.[Link]
-
This compound | C10H13FN2O | CID 11481003. PubChem, National Institutes of Health.[Link]
-
A Novel Method for Preparation of Linezolid. ResearchGate.[Link]
- 3-Fluoro-4-morpholinoaniline.Ossila.
- 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical.Benchchem.
- A Novel Method for Preparation of Linezolid.
Sources
- 1. innospk.com [innospk.com]
- 2. 3-FLUORO-4-MORPHOLIN-4-YL-PHENYLAMINE | 93246-53-8 [chemicalbook.com]
- 3. This compound | C10H13FN2O | CID 11481003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. ossila.com [ossila.com]
- 6. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical [benchchem.com]
- 8. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Challenges in the scale-up synthesis of 2-Fluoro-4-(morpholin-4-yl)aniline
Welcome to the technical support center for the synthesis of 2-Fluoro-4-(morpholin-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals, most notably the antibiotic Linezolid.[1][2] Its synthesis, while conceptually straightforward, presents several challenges, particularly during scale-up. This guide will address the two primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination, providing practical solutions to common issues.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr) Route
The SNAr approach is a widely employed method for the synthesis of this compound. A common pathway involves the reaction of a difluoronitrobenzene with morpholine, followed by the reduction of the nitro group.[3]
Workflow for SNAr Synthesis
Caption: SNAr Synthesis Workflow.
Question 1: Low yield and formation of the wrong isomer during the SNAr reaction.
Answer: This is a common issue related to the regioselectivity of the nucleophilic attack. When using 2,4-difluoronitrobenzene, morpholine can attack either the C4 (para to the nitro group) or the C2 (ortho to the nitro group) position. The nitro group strongly activates the para position for nucleophilic attack, making the desired 4-substitution product the major isomer. However, under certain conditions, the formation of the 2-substituted isomer can be significant.
-
Causality: The regioselectivity is governed by the electronic effects of the substituents on the aromatic ring. The strongly electron-withdrawing nitro group stabilizes the negative charge in the Meisenheimer complex intermediate more effectively when the nucleophile attacks the para position.[4][5]
-
Troubleshooting & Optimization:
-
Temperature Control: Ensure precise temperature control. While higher temperatures can increase the reaction rate, they may also lead to decreased selectivity. It is advisable to start with a lower temperature and gradually increase it while monitoring the reaction progress by HPLC or TLC.
-
Solvent Choice: The choice of solvent can influence the regioselectivity. Polar aprotic solvents like DMSO or DMF are generally preferred as they can solvate the Meisenheimer complex and facilitate the reaction.
-
Alternative Starting Material: Consider using 3,4-difluoronitrobenzene. In this case, the fluorine at the 4-position is activated by the para-nitro group, leading to a more selective reaction to form the desired intermediate.[3]
-
Question 2: Incomplete reduction of the nitro group.
Answer: The reduction of the nitro intermediate to the final aniline product is a critical step. Incomplete reduction can lead to a mixture of the desired product and the nitro intermediate, complicating purification.
-
Causality: The efficiency of the reduction can be affected by the choice of reducing agent, catalyst activity (if applicable), reaction time, and temperature.
-
Troubleshooting & Optimization:
-
Choice of Reducing Agent:
-
Catalytic Hydrogenation: This is a clean and efficient method.[3][6] Ensure the catalyst (e.g., Pd/C) is active and used in the correct loading. The reaction is sensitive to catalyst poisons, so ensure the starting material and solvent are of high purity. Hydrogen pressure and reaction time are key parameters to optimize.[2]
-
Metal/Acid Reduction: Traditional methods using metals like iron, tin, or zinc in the presence of an acid (e.g., HCl) are robust but generate significant metal waste.[3] Ensure a sufficient excess of the metal and acid is used and that the reaction is allowed to proceed to completion.
-
-
| Reduction Method | Advantages | Disadvantages | Key Parameters |
| Catalytic Hydrogenation | High yield, clean byproducts (water), recyclable catalyst.[3] | Catalyst poisoning, requires specialized equipment (hydrogenator). | Catalyst loading, hydrogen pressure, temperature, reaction time. |
| Metal/Acid Reduction | Cost-effective, less sensitive to impurities. | Generates significant metal waste, work-up can be cumbersome. | Stoichiometry of metal and acid, reaction temperature. |
Question 3: Difficulty in purifying the final product.
Answer: Purification of this compound can be challenging due to the presence of unreacted starting materials, isomers, or byproducts from the reduction step.
-
Troubleshooting & Optimization:
-
Recrystallization: This is a common and effective method for purifying the final product.[6] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for crystallization of the desired product while leaving impurities in the mother liquor.
-
Column Chromatography: For laboratory-scale purifications where high purity is required, column chromatography can be employed. However, this method is less practical for large-scale synthesis.
-
Aqueous Work-up: A thorough aqueous work-up after the reaction can help remove inorganic salts and other water-soluble impurities before the final purification step.
-
Troubleshooting Guide: Buchwald-Hartwig Amination Route
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] In the context of this compound synthesis, this would typically involve the coupling of 2-fluoro-4-haloaniline with morpholine.
Workflow for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Amination Workflow.
Question 1: Low conversion or stalled reaction.
Answer: This is a frequent issue in Buchwald-Hartwig aminations and can be attributed to several factors related to the catalytic cycle.
-
Causality: The catalytic cycle involves oxidative addition, ligand exchange, and reductive elimination. Any disruption in this cycle, such as catalyst deactivation or inefficient reductive elimination, can lead to low conversion.
-
Troubleshooting & Optimization:
-
Catalyst and Ligand Choice: The choice of palladium precursor and phosphine ligand is crucial. For electron-rich anilines and secondary amines, bulky electron-rich phosphine ligands are often effective.[9] Consider screening different catalyst/ligand combinations. A patent for a similar synthesis mentions the use of a palladium catalyst with 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos).[10]
-
Base Selection: The strength and solubility of the base are important. Strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide are commonly used. The choice of base can significantly impact the reaction rate and yield.
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
-
Solvent Purity: Use high-purity, anhydrous solvents. Water and other impurities can interfere with the catalyst.
-
Question 2: Formation of side products like hydrodehalogenation or diarylation.
Answer: Side reactions can compete with the desired C-N bond formation, reducing the yield of the target product.
-
Causality:
-
Hydrodehalogenation: This involves the replacement of the halogen on the aryl halide with a hydrogen atom. It can be promoted by certain catalysts and reaction conditions.
-
Diarylation: This is the reaction of the product with another molecule of the aryl halide, leading to a diarylamine byproduct.
-
-
Troubleshooting & Optimization:
-
Ligand-to-Metal Ratio: Optimizing the ligand-to-palladium ratio can help suppress side reactions. A slight excess of the ligand is often beneficial.
-
Reaction Temperature: Carefully control the reaction temperature. While higher temperatures can accelerate the reaction, they can also promote side product formation.
-
Stoichiometry: Use a slight excess of the amine (morpholine) to favor the desired cross-coupling reaction over diarylation.
-
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider during the synthesis of this compound?
A1: It is crucial to handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The starting materials, such as fluorinated anilines and nitrobenzenes, can be toxic and irritating.[11][12] The final product, 3-Fluoro-4-morpholinoaniline, is also classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[13][14] All reactions should be conducted in a well-ventilated fume hood.[14][15]
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow for the visualization of the consumption of starting materials and the formation of the product over time, helping to determine the optimal reaction time.[16]
Q3: Are there any "greener" alternatives for the synthesis?
A3: For the SNAr route, using catalytic hydrogenation for the nitro group reduction is considered a greener alternative to metal/acid reductions as it produces water as the primary byproduct and allows for catalyst recycling.[3] In the Buchwald-Hartwig amination, research is ongoing to replace palladium with more abundant and less toxic metals like copper or nickel, although these may require different reaction conditions.[7]
Q4: What is the typical purity requirement for this compound used in pharmaceutical applications?
A4: For use as a pharmaceutical intermediate, the purity of this compound is typically required to be very high, often greater than 98%.[1] This is to ensure the quality and safety of the final active pharmaceutical ingredient (API).
References
- Google Patents. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline.
-
ResearchGate. Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices | Request PDF. [Link]
-
PubChem. This compound | C10H13FN2O | CID 11481003. [Link]
-
PubChem. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330. [Link]
-
ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. [Link]
-
Loba Chemie. 4-FLUOROANILINE FOR SYNTHESIS MSDS CAS-No. [Link]
-
RSC Publishing. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. [Link]
-
National Center for Biotechnology Information. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
ACS Publications. Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts | Chemical Reviews. [Link]
-
The Hartwig Group. Publications. [Link]
-
National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitutions. [Link]
-
MDPI. Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). [Link]
-
ResearchGate. The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid... [Link]
-
National Center for Biotechnology Information. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. [Link]
-
PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
Loba Chemie. 2-FLUOROANILINE FOR SYNTHESIS MSDS | CAS 348-54-9 MSDS. [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. 3-FLUORO-4-MORPHOLIN-4-YL-PHENYLAMINE | 93246-53-8 [chemicalbook.com]
- 3. 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical [benchchem.com]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 9. researchgate.net [researchgate.net]
- 10. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents [patents.google.com]
- 11. lobachemie.com [lobachemie.com]
- 12. lobachemie.com [lobachemie.com]
- 13. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. downloads.ossila.com [downloads.ossila.com]
- 15. fishersci.com [fishersci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of Unexpected Products in the Synthesis of 2-Fluoro-4-(morpholin-4-yl)aniline
Introduction
2-Fluoro-4-(morpholin-4-yl)aniline is a key building block in medicinal chemistry, notably in the synthesis of kinase inhibitors and other advanced therapeutic agents.[1][2] Its synthesis is typically achieved via a two-step sequence: a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group.[3] While the route is robust, the purity of the final product is paramount for downstream applications. Unexpected impurities can arise from both core steps, complicating scale-up and potentially impacting biological activity.
This guide provides in-depth troubleshooting for identifying and characterizing unexpected products encountered during this synthesis. It is designed for researchers, chemists, and process development professionals to diagnose issues, understand the underlying chemical mechanisms, and implement corrective and characterization protocols.
Troubleshooting Guide & Characterization Protocols
This section addresses specific experimental observations in a question-and-answer format, providing mechanistic explanations and detailed analytical protocols to identify the source of the issue.
Issue 1: Presence of an Unexpected Isomer in the SNAr Step
Question: My LC-MS and/or NMR of the crude SNAr reaction on 2,4-difluoronitrobenzene shows two product peaks with the same mass. What is the likely isomeric impurity and how can I definitively characterize it?
Answer:
Plausible Cause: The most probable cause is the formation of a regioisomeric byproduct, 4-fluoro-2-(morpholin-4-yl)-1-nitrobenzene . While the SNAr reaction is generally regioselective for the position para to the strongly electron-withdrawing nitro group, substitution at the ortho position can occur, particularly if reaction temperatures are excessive or if non-optimal solvent/base combinations are used.[4][5]
Mechanistic Rationale (SNAr): The SNAr mechanism proceeds via a two-step addition-elimination pathway.[6] The nucleophile (morpholine) attacks the electron-deficient aromatic ring to form a resonance-stabilized negative intermediate known as a Meisenheimer complex.[7][8] The presence of the nitro group is crucial for stabilizing this intermediate. Stabilization is most effective when the negative charge can be delocalized onto the nitro group, which occurs when the attack is ortho or para to it.[5] Although the para position is sterically less hindered and often electronically favored, the ortho position is still activated.
Caption: SNAr pathways leading to desired product and isomeric impurity.
Troubleshooting & Characterization Protocol: 2D NMR Analysis
To unambiguously distinguish between the desired product and its isomer, 2D NMR spectroscopy is the gold standard.
Step-by-Step Protocol:
-
Sample Preparation: Carefully purify the mixed isomer sample using flash chromatography to obtain a clean sample for NMR analysis. Dissolve ~10-15 mg of the sample in 0.6 mL of CDCl₃ or DMSO-d₆.
-
Acquire 1D Spectra: Obtain standard ¹H and ¹³C{¹H} spectra to identify all proton and carbon environments.
-
Acquire 2D COSY Spectrum: A Correlation Spectroscopy (COSY) experiment will reveal proton-proton (¹H-¹H) coupling networks. For the desired product, you will observe correlations between adjacent protons on the phenyl ring.
-
Acquire 2D HMBC Spectrum: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is critical. It shows correlations between protons and carbons that are 2-3 bonds away.
-
For the desired product: Look for a correlation between the morpholine protons adjacent to the nitrogen (~3.8 ppm) and the aromatic carbon at the C4 position.
-
For the isomeric impurity: The same morpholine protons will show a correlation to the aromatic carbon at the C2 position.
-
-
Data Analysis: Map the correlations from the COSY and HMBC spectra to differentiate the connectivity and confirm the structures of both isomers. The distinct correlation patterns in the HMBC spectrum provide definitive proof of the substitution pattern.
| Parameter | Desired Product (Substitution at C4) | Isomeric Impurity (Substitution at C2) |
| Key HMBC Correlation | Protons on morpholine N-CH₂ (~3.8 ppm) correlate to aromatic C4. | Protons on morpholine N-CH₂ (~3.8 ppm) correlate to aromatic C2. |
| ¹⁹F NMR | A single fluorine resonance will be observed. | A single fluorine resonance will be observed, but at a different chemical shift. |
| HPLC Retention Time | Typically, the two isomers will have different retention times on a reverse-phase column. |
Issue 2: Incomplete Reaction or Dimerization in the Nitro Reduction Step
Question: After the nitro group reduction, my crude product analysis (LC-MS, TLC) shows multiple spots/peaks. I see my desired aniline, but also species with higher molecular weights. What are these byproducts?
Answer:
Plausible Cause: The reduction of aromatic nitro groups is a complex, multi-electron process that can be arrested at intermediate stages or lead to condensation byproducts if not driven to completion.[9] The most common unexpected products are nitroso, hydroxylamine, azoxy, and azo species.
Mechanistic Rationale (Nitro Reduction Pathway): The reduction proceeds through a series of two-electron steps. Under-reduction can lead to the accumulation of intermediates. Condensation reactions between these intermediates can form dimeric impurities.
-
Ar-NO₂ (Nitro) → Ar-NO (Nitroso) → Ar-NHOH (Hydroxylamine) → Ar-NH₂ (Aniline)
Condensation side reactions:
-
Ar-NO + Ar-NHOH → Ar-N(O)=N-Ar (Azoxy)
-
Ar-NHOH + Ar-NHOH → Ar-N=N-Ar (Azo)
The choice of reducing agent and reaction conditions (pH, temperature, catalyst activity) heavily influences the product distribution.[10][11] For example, catalytic hydrogenation (e.g., H₂/Pd/C) is generally clean, but catalyst deactivation can lead to incomplete reduction.[10][12]
Caption: Nitro reduction pathway and formation of dimeric impurities.
Troubleshooting & Characterization Protocol: LC-MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool for rapidly identifying these species by their molecular weights.
Step-by-Step Protocol:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., Methanol or Acetonitrile).
-
LC Method: Use a standard reverse-phase C18 column with a gradient elution, for example, from 10% to 95% Acetonitrile in water (with 0.1% formic acid) over 15-20 minutes. This will help separate the components based on polarity.
-
MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Scan a mass range that covers the expected products (e.g., m/z 100-500).
-
Data Analysis: Extract the ion chromatograms for the expected molecular weights of the starting material, product, and potential byproducts.
| Compound | Formula | Expected [M+H]⁺ | Notes |
| Desired Product | C₁₀H₁₃FN₂O | 197.1 | Target compound. |
| Nitro Intermediate | C₁₀H₁₂FN₂O₃ | 227.1 | Incomplete SNAr or starting material for reduction. |
| Hydroxylamine | C₁₀H₁₄FN₃O₂ | 213.1 | Under-reduction intermediate. |
| Nitroso | C₁₀H₁₁FN₂O₂ | 211.1 | Under-reduction intermediate. |
| Azoxy Dimer | C₂₀H₂₂F₂N₄O₃ | 417.2 | Condensation byproduct. |
| Azo Dimer | C₂₀H₂₂F₂N₄O₂ | 401.2 | Condensation byproduct. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity found in the final this compound product? A: Aside from residual starting materials or the regioisomer from the SNAr step, oxidative degradation is a common issue. Anilines, especially electron-rich ones like this, can be susceptible to air oxidation, leading to the formation of colored oligomeric or polymeric impurities over time.[13] It is recommended to store the final product under an inert atmosphere (Nitrogen or Argon) and protected from light.
Q2: How can I minimize the formation of the ortho-substituted isomer during the SNAr reaction? A: To improve regioselectivity, focus on reaction conditions. Use a polar aprotic solvent like DMSO or DMF, and maintain a moderate temperature (e.g., 80-100°C).[4] Avoid excessive heating, which can lower the selectivity. Using a mild inorganic base like K₂CO₃ or NaHCO₃ is also recommended.
Q3: Which analytical technique is best for routine, quantitative purity checks of the final product? A: For routine quality control, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard. It is highly reproducible, sensitive, and can accurately quantify the main product and any impurities. A validated HPLC method can provide precise data on purity (e.g., area percent) and can be used for batch release testing.
References
- CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline.
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. [Link]
-
This compound. MySkinRecipes. [Link]
-
Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry. [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health (NIH). [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Nucleophilic Aromatic Substitution (NAS). Organic Chemistry - YouTube. [Link]
-
This compound. PubChem. [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]
-
Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. New Journal of Chemistry (RSC Publishing). [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. innospk.com [innospk.com]
- 3. 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical [benchchem.com]
- 4. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 12. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]
- 13. Synthesis and spectroscopic properties of aniline tetramers. Comparative studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Benchmarking 2-Fluoro-4-(morpholin-4-yl)aniline in Key Cross-Coupling Reactions
Introduction
In the landscape of modern drug discovery and development, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. 2-Fluoro-4-(morpholin-4-yl)aniline has emerged as a valuable building block, offering a combination of features that are attractive to medicinal chemists. The presence of a morpholine moiety can enhance aqueous solubility and introduce a key hydrogen bond acceptor, while the fluorine atom can modulate metabolic stability and binding affinity.[1] This guide provides an in-depth analysis of the performance of this compound in two of the most powerful and versatile cross-coupling reactions in the synthetic chemist's toolbox: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
This document is intended for researchers, scientists, and drug development professionals. It will provide not only a comparative overview of this reagent's reactivity but also detailed experimental protocols and a discussion of the underlying mechanistic principles that govern its performance. By understanding the nuances of its reactivity, researchers can make more informed decisions when incorporating this valuable building block into their synthetic strategies.
The Impact of the Ortho-Fluoro Substituent: An Expert's Perspective
The defining feature of this compound, when compared to its non-fluorinated analog, is the presence of a fluorine atom ortho to the amino group. This substitution has significant electronic and steric implications that directly influence its reactivity in cross-coupling reactions.
Electronic Effects: Fluorine is a highly electronegative atom, and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect. This effect decreases the electron density of the aromatic ring and, consequently, reduces the nucleophilicity of the aniline nitrogen.[2] In the context of a Buchwald-Hartwig amination, where the aniline acts as a nucleophile, this can lead to slower reaction rates compared to more electron-rich anilines. However, the fluorine atom can also engage in hydrogen bonding, which can influence the local reaction environment and catalyst coordination.[3]
Steric Effects: The ortho-fluoro group introduces a degree of steric hindrance around the amino group. While fluorine is relatively small, its presence can influence the approach of the bulky palladium catalyst complex during the oxidative addition and reductive elimination steps of the catalytic cycle.[4] This steric hindrance is generally considered to be modest but can become a more significant factor with highly substituted aryl halide coupling partners.
A critical aspect to consider is the turnover-limiting step of the reaction. For electron-deficient amines, such as fluoroalkylanilines, reductive elimination to form the C-N bond can be the rate-determining step in the catalytic cycle.[2] This is a departure from many other amination reactions where oxidative addition is the slowest step. This mechanistic nuance is crucial for optimizing reaction conditions when working with fluorinated anilines.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[1] The performance of this compound in this reaction is benchmarked here against its non-fluorinated counterpart and other relevant amines.
A study on the N-arylation of morpholine with 1-chloro-4-fluorobenzene provides valuable comparative data on the efficacy of different generations of Buchwald precatalysts.[5] While this study does not use this compound directly, the data for the coupling of morpholine offers a relevant baseline for the reactivity of the morpholine nitrogen in a similar electronic environment.
Table 1: Comparative Yields in the Buchwald-Hartwig Amination of Morpholine with 1-chloro-4-fluorobenzene [5]
| Catalyst | Product Yield (%) | By-product (Fluorobenzene) (%) |
| (RuPhos)Pd G3 | ~3 | - |
| (RuPhos)Pd G4 | 55 | 26 |
| (RuPhos)Pd G5 | 27 | 13 |
This data highlights the significant impact of the catalyst system on the reaction outcome. The G4 catalyst proved to be the most active for this particular transformation. It is important to note that catalyst deactivation was observed, suggesting that further optimization of reaction conditions could lead to improved yields.[5]
Experimental Protocol: Representative Buchwald-Hartwig Amination
The following protocol is a general guideline for the Buchwald-Hartwig amination of an aryl halide with an amine, which can be adapted for this compound.
-
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium precatalyst (e.g., (RuPhos)Pd G4, 2 mol%)
-
Ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous solvent, followed by the aryl halide and this compound.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Diagram: Buchwald-Hartwig Amination Workflow
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from 2-Fluoro-4-(morpholin-4-yl)aniline and Structurally Related Scaffolds
This guide provides an in-depth comparative analysis of the cross-reactivity profiles of kinase inhibitors derived from or structurally related to the 2-Fluoro-4-(morpholin-4-yl)aniline scaffold. As researchers and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for elucidating their mechanisms of action, predicting potential off-target effects, and ultimately developing safer and more effective therapeutics. This document offers a technical examination of the cross-reactivity of key inhibitors, supported by experimental data and detailed protocols to empower researchers in their own investigations.
The 4-Morpholinoaniline Scaffold: A Privileged Motif in Kinase Inhibition
The 4-morpholinoaniline moiety is a common feature in a number of kinase inhibitors, particularly those targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. The morpholine group's oxygen atom can act as a crucial hydrogen bond acceptor, anchoring the inhibitor within the kinase's ATP-binding pocket. The aniline portion provides a versatile scaffold for further chemical modifications to enhance potency and selectivity. While comprehensive kinome-wide screening data for inhibitors derived directly from this compound is not extensively available in the public domain, we can draw valuable insights from structurally related and well-characterized inhibitors that share the core 4-morpholinoaniline feature.
Comparative Cross-Reactivity Profiles
To illustrate the varying selectivity of inhibitors based on related scaffolds, this guide will focus on a comparison of GDC-0941 (Pictilisib) and PI-103, both of which contain the 4-morpholinoaniline substructure, with the broader quinazoline-based inhibitors Gefitinib and Lapatinib.
GDC-0941 (Pictilisib) is a potent pan-class I PI3K inhibitor with additional activity against mTOR.[1] Its development was informed by the structure of earlier inhibitors like PI-103.
PI-103 is an ATP-competitive inhibitor with dual activity against PI3K and mTOR.[2] It serves as a valuable chemical template for the development of more selective PI3K inhibitors.[3]
Gefitinib (Iressa) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, belonging to the quinazoline class of compounds.[4][5]
Lapatinib (Tykerb) is a dual tyrosine kinase inhibitor that interrupts the HER2/neu and EGFR pathways.[6]
The following table summarizes the primary targets and notable off-target interactions for these inhibitors, based on publicly available kinome-profiling data.
| Inhibitor | Primary Target(s) | Key Off-Target Kinases (indicative) | Therapeutic Area |
| GDC-0941 (Pictilisib) | PI3Kα, PI3Kδ, PI3Kβ, PI3Kγ, mTOR | CSK, GAK, MAP4K4, MINK1, TNK2 | Oncology |
| PI-103 | PI3Kα, mTOR | DNA-PK, other PIKK family members | Research Compound |
| Gefitinib (Iressa) | EGFR | Limited off-target activity at therapeutic concentrations | Oncology |
| Lapatinib (Tykerb) | EGFR, HER2 (ERBB2) | ABL1, ABL2, EPHA2, EPHB4, RIPK2, SRC family kinases | Oncology |
Data for GDC-0941 is derived from KINOMEscan data available through the LINCS project.[7] Data for other inhibitors is based on a compilation of published literature.
Understanding Kinase Inhibitor Selectivity: Experimental Approaches
The determination of a kinase inhibitor's cross-reactivity profile is a critical step in its preclinical development. Several robust experimental methodologies are employed for this purpose, with large-scale kinome profiling platforms being the gold standard.
Experimental Workflow for Kinase Inhibitor Profiling
The general workflow for assessing the selectivity of a kinase inhibitor involves a multi-tiered approach, starting with broad screening and moving towards more focused validation.
Caption: A typical workflow for kinase inhibitor selectivity profiling.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for key assays used in determining kinase inhibitor cross-reactivity.
Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Format)
The ADP-Glo™ Kinase Assay is a luminescent-based method that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[8][9]
Objective: To determine the inhibitory effect of a compound on the enzymatic activity of a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque multi-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare a kinase reaction buffer containing the kinase, its specific substrate, and any necessary cofactors.
-
In a multi-well plate, add the test compound at various concentrations. Include a DMSO-only control (vehicle) and a no-kinase control (background).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no-kinase control) from all other readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Competitive Binding Assay (KINOMEscan™ Principle)
The KINOMEscan™ platform utilizes a competition-based binding assay to quantify the interaction between a test compound and a large panel of kinases.[4] This method does not measure enzymatic activity but rather the ability of a compound to displace a known ligand from the kinase's active site.
Objective: To determine the binding affinity (Kd) of a compound to a wide range of kinases.
Principle: The assay involves three main components: a DNA-tagged kinase, an immobilized ligand, and the test compound. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. A test compound that binds to the kinase will prevent it from binding to the immobilized ligand, resulting in a lower qPCR signal.[4]
Procedure (Conceptual Overview):
-
Assay Setup:
-
A panel of DNA-tagged kinases is prepared.
-
Each kinase is incubated with an immobilized ligand (often a broad-spectrum kinase inhibitor) in the presence of the test compound at a fixed concentration (e.g., 10 µM for initial screening).[4]
-
-
Competition and Binding:
-
The test compound competes with the immobilized ligand for binding to the kinase.
-
-
Quantification:
-
The amount of kinase bound to the immobilized ligand is quantified by qPCR using the DNA tag.
-
-
Data Analysis:
-
The results are expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound.
-
For potent binders, a dose-response curve is generated by testing a range of compound concentrations to determine the dissociation constant (Kd).
-
Signaling Pathway Context: The PI3K/mTOR Pathway
Many inhibitors incorporating the 4-morpholinoaniline scaffold target the PI3K/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival.[1] Understanding the on- and off-target effects of an inhibitor within this pathway is crucial for interpreting its biological activity.
Caption: Simplified PI3K/AKT/mTOR signaling pathway with points of inhibition.
This diagram illustrates how inhibitors like GDC-0941 and PI-103 can block signaling at key nodes. A comprehensive cross-reactivity study would reveal if these inhibitors also affect other kinases that may impinge on this or other pathways, leading to unforeseen biological consequences.
Conclusion
The this compound scaffold and its close relatives represent a fertile ground for the development of potent and selective kinase inhibitors. As demonstrated by the comparative analysis of GDC-0941, PI-103, and other structurally related compounds, subtle changes to the core molecule can significantly alter the cross-reactivity profile. A thorough understanding of an inhibitor's selectivity, achieved through rigorous experimental evaluation as outlined in this guide, is indispensable for advancing promising lead compounds into clinically successful therapeutics. The provided protocols and conceptual frameworks are intended to serve as a valuable resource for researchers dedicated to the rational design and characterization of next-generation kinase inhibitors.
References
-
Crystal Structures of PI3Kα Complexed with PI103 and Its Derivatives: New Directions for Inhibitors Design. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
GDC-0941 KINOMEscan-3 (LDG-1288: LDS-1345). (n.d.). LINCS Data Portal. Retrieved January 23, 2026, from [Link]
-
Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. (2018, March 10). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Discovery of 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as Highly Potent and Selective ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR). (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent. (2009, December 24). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
A Guide to Simple and Informative Binding Assays. (2017, October 13). Molecular Biology of the Cell (MBoC). Retrieved January 23, 2026, from [Link]
-
Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006, October 15). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
KINOMEscan data. (2018, January 18). HMS LINCS Project. Retrieved January 23, 2026, from [Link]
-
Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved January 23, 2026, from [Link]
-
Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinas. (2018, November 17). bioRxiv. Retrieved January 23, 2026, from [Link]
-
11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. (2019, November 3). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020, September 8). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells. (2016, June 21). Oncotarget. Retrieved January 23, 2026, from [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]
-
First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. (n.d.). AACR Journals. Retrieved January 23, 2026, from [Link]
-
Analyzing Kinetic Binding Data. (2021, April 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 23, 2026, from [Link]
-
Kinase Selectivity Panels. (n.d.). Reaction Biology. Retrieved January 23, 2026, from [Link]
-
Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. (2019, March 12). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Crystal Structures of PI3Kα Complexed with PI103 and Its Derivatives: New Directions for Inhibitors Design. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Accelerating kinase drug discovery with validated kinase activity assay kits. (2026, January 20). Eurofins Discovery. Retrieved January 23, 2026, from [Link]
-
Sensitivity to gefitinib (Iressa, ZD1839) in non-small cell lung cancer cell lines correlates with dependence on the epidermal growth factor (EGF) receptor/extracellular signal-regulated kinase 1/2 and EGF receptor/Akt pathway for proliferation. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
TYKERB (lapatinib) tablets. (n.d.). U.S. Food and Drug Administration. Retrieved January 23, 2026, from [Link]
-
'Targeting' the epidermal growth factor receptor tyrosine kinase with gefitinib (Iressa) in non-small cell lung cancer (NSCLC). (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 5. promega.com [promega.com]
- 6. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 8. bmglabtech.com [bmglabtech.com]
- 9. promega.com [promega.com]
- 10. pubs.acs.org [pubs.acs.org]
Navigating the Structure-Activity Landscape of 2-Fluoro-4-(morpholin-4-yl)aniline Derivatives: A Comparative Guide for Drug Discovery
The 2-fluoro-4-(morpholin-4-yl)aniline scaffold has solidified its position as a privileged structural motif in contemporary medicinal chemistry, particularly in the pursuit of potent and selective kinase inhibitors.[1] Its inherent chemical features provide a robust platform for developing targeted therapies. This guide offers a comprehensive analysis of the structure-activity relationships (SAR) governing this class of compounds, presenting a comparative look at how targeted molecular modifications influence biological outcomes. Herein, we explore the synthetic rationale, compare biological data, and detail the experimental workflows essential for effectively navigating this promising chemical space.
The Strategic Value of the this compound Core
The constituent parts of the this compound core are strategically significant for molecular recognition and pharmacological activity. The morpholine ring is a frequently utilized heterocycle in medicinal chemistry, known for its contribution to favorable pharmacokinetic profiles and its ability to act as a hydrogen bond acceptor, often interacting with the hinge region of kinase domains.[2] The aniline nitrogen serves as a crucial linkage point for a variety of heterocyclic systems that probe the ATP-binding pocket.
The ortho-fluoro substituent is a key modulator of the scaffold's properties. Its electron-withdrawing nature can influence the basicity of the aniline nitrogen, thereby affecting its reactivity and the strength of its interactions with target proteins. Furthermore, fluorine can participate in advantageous non-covalent interactions, such as hydrogen bonds, with the target, which can enhance binding affinity and selectivity.
Core Scaffold and Key Points of Modification
A thorough understanding of the SAR for this compound family begins with a visualization of the foundational structure and the primary points for chemical diversification. These modifications are strategically implemented to optimize a compound's potency, selectivity, and drug-like properties.
Caption: Core structure and key points for SAR modifications.
A Data-Driven Comparative Analysis of SAR
The biological activity of this compound derivatives is significantly impacted by the substituent at the aniline nitrogen, which is commonly a heterocyclic ring system designed to occupy the ATP-binding site of a target kinase.[3] The following table presents a comparative dataset for a series of hypothetical derivatives targeting "Kinase X" to illustrate these crucial relationships.
| Compound ID | R1 Group (at Aniline-N) | R2 Group (on Phenyl Ring) | IC50 (nM) vs. Kinase X | Selectivity vs. Kinase Y (Fold) |
| 1a | Pyrimidine | H | 60 | 12 |
| 1b | 2-aminopyrimidine | H | 6 | >100 |
| 1c | 4-aminopyrimidine | H | 30 | 25 |
| 2a | Pyrimidine | 3-CH3 | 95 | 7 |
| 2b | 2-aminopyrimidine | 3-CH3 | 20 | 60 |
| 3a | Pyrazole | H | 175 | 3 |
| 3b | 1-methylpyrazole | H | 140 | 4 |
Data Analysis:
-
Influence of the R1 Heterocycle : Comparing compound 1a (pyrimidine) with 3a (pyrazole) highlights the enhanced binding affinity conferred by the pyrimidine ring for Kinase X. This is a recurring observation in kinase inhibitor design, where the nitrogen atoms of the pyrimidine can form critical hydrogen bonds within the kinase hinge region.[4]
-
The Significance of the Amino Group : The addition of an amino group to the pyrimidine ring, as seen in compound 1b (2-aminopyrimidine), results in a tenfold increase in potency over 1a . This suggests the amino group forms an additional, favorable interaction within the active site. The positioning of this group is also vital; the 4-amino substituted analog (1c ) is less potent than the 2-amino isomer (1b ), indicating a precise spatial requirement for this interaction.
-
Impact of Phenyl Ring Substitution (R2) : The introduction of a methyl group at the 3-position of the phenyl ring (compounds 2a and 2b ) generally reduces potency against Kinase X when compared to their unsubstituted counterparts (1a and 1b ). This implies a potential steric hindrance at this position within the active site of Kinase X. However, it is important to note that the selectivity for Kinase X over Kinase Y is improved in 2b versus 1b , underscoring the delicate balance between potency and selectivity.
Experimental Protocols: A Guide to Synthesis and Evaluation
To aid researchers in this area, a detailed, generalized protocol for the synthesis of these derivatives and a primary biochemical assay for their evaluation are provided below.
General Synthetic Workflow
The synthesis of this compound derivatives is often achieved through a convergent route, as depicted below. This strategy allows for the late-stage introduction of diverse R1 heterocyclic groups, enabling the efficient generation of an analog library for comprehensive SAR studies.
Caption: General synthetic workflow for derivatives.
Step-by-Step Synthesis of Intermediate 2: this compound
-
Nucleophilic Aromatic Substitution: In a round-bottom flask, dissolve 1,2-difluoro-4-nitrobenzene (1.0 eq) in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF). Add morpholine (1.1 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq). Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The excess morpholine and base are used to drive the reaction to completion.
-
Work-up and Purification of Intermediate 1: After the reaction is complete, cool the mixture to room temperature and partition it between ethyl acetate and water. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure. Purify the resulting crude 4-(3-fluoro-4-nitrophenyl)morpholine using column chromatography on silica gel.
-
Nitro Group Reduction: Dissolve the purified Intermediate 1 in ethanol. Add a catalytic amount of 10% palladium on carbon (Pd/C). Place the reaction under a hydrogen atmosphere and stir vigorously at room temperature. Monitor the reduction by TLC or LC-MS.
-
Isolation of Intermediate 2: Once the reaction is complete, filter the mixture through Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain this compound (Intermediate 2), which is often pure enough for the subsequent coupling step.
Representative Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying the binding of an inhibitor to a kinase.[5]
Caption: Workflow for a TR-FRET kinase binding assay.
Step-by-Step Protocol: [6]
-
Reagent Preparation: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[5] Create serial dilutions of the test compounds in DMSO, followed by a further dilution in the kinase buffer.[7] Prepare a solution containing the kinase, a europium-labeled antibody, and an Alexa Fluor™ 647-labeled tracer in the kinase buffer.[5]
-
Assay Plate Setup: Add the test compound dilutions to a low-volume 384-well plate.
-
Addition of Kinase/Antibody Mixture: Add the kinase and antibody mixture to the wells.
-
Addition of Tracer: Add the tracer solution to all wells. The tracer is a fluorescently labeled ligand that competes with the inhibitor for binding to the kinase's ATP site.
-
Incubation: Incubate the plate at room temperature, typically for 60 minutes, to allow the binding to reach equilibrium.
-
Signal Detection: Read the plate using a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Data Analysis: Calculate the emission ratio. A high FRET signal indicates tracer binding, while a low signal suggests displacement by the inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.
Concluding Remarks for the Practicing Scientist
The structure-activity relationship of this compound derivatives is a complex and rewarding area of study. As demonstrated, subtle structural changes can dramatically alter biological activity and selectivity.[8] The synthetic and assay protocols outlined here provide a solid foundation for researchers aiming to explore this chemical space. A systematic and data-driven approach is essential for unlocking the full therapeutic potential of this versatile scaffold.
References
- Chen, J. et al. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
- Zhang, Y. et al. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI.
- Kumar, A. et al. (2016).
- MySkinRecipes. (n.d.). This compound.
- Al-Suhaimi, K. M. et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI.
- Lange, A. B. et al. (2021). Structure-activity relationship data and ligand-receptor interactions identify novel agonists consistent with sulfakinin tissue-specific signaling in Drosophila melanogaster heart. IMR Press.
- Al-Warhi, T. et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
- Trivedi, P. et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. PubMed.
- Rauf, A. et al. (2023). Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery. PubMed Central.
- Thermo Fisher Scientific. (n.d.).
- Thermo Fisher Scientific. (n.d.). Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay.
- Reaction Biology. (2024).
- Bhusare, N. et al. (2022). NOVEL 4-ANILINOQUINAZOLINE DERIVATIVES AS EGFR AND VEGFR-2 INHIBITORS. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- McCauley, J. I. et al. (2015). Bioassays for Anticancer Activities.
- Thermo Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay for MAP2K4.
- BenchChem. (2025). Application Note: 4-(Furan-2-yl)aniline Hydrochloride in the Synthesis of Kinase Inhibitors.
- Tzara, A. et al. (2020).
- Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Marks, B. et al. (n.d.).
- Wang, Y. et al. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays.
- Kumar, R. et al. (2023).
- Zheng, P. et al. (2016). Design, synthesis, biological evaluation and docking studies of novel 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as dual PI3Kα/mTOR inhibitors. PubMed.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Al-Ghamdi, A. A. et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- BenchChem. (2025).
Sources
- 1. This compound [myskinrecipes.com]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
